6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
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Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGDCHNSXQUISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609958 | |
| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959992-62-2 | |
| Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound identified by the CAS number 959992-62-2, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its unique pyrido-oxazine scaffold has been implicated in the modulation of several key biological targets, positioning it as a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and handling information for this compound, compiled from available literature and supplier data. While detailed experimental protocols and in-depth biological pathway analyses are not extensively published, this document consolidates the existing knowledge to support further research and development efforts.
Chemical Properties
The fundamental chemical and physical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are summarized below. The data is a combination of information from commercial suppliers and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | Parkway Scientific |
| Molecular Weight | 215.05 g/mol | Parkway Scientific |
| CAS Number | 959992-62-2 | Multiple Sources |
| Appearance | Solid (form may vary) | - |
| Purity | > 95% - 97% (as specified by suppliers) | AKSci, Parkway Scientific |
| XLogP3 | 1.9 | Parkway Scientific |
| Hydrogen Bond Donor Count | 1 | Parkway Scientific |
| Hydrogen Bond Acceptor Count | 1 | Parkway Scientific |
| Rotatable Bond Count | 0 | Parkway Scientific |
| Topological Polar Surface Area | 34.2 Ų | Parkway Scientific |
| Heavy Atom Count | 11 | Parkway Scientific |
Spectroscopic Data
While specific spectra are not publicly available in the search results, chemical suppliers like ChemicalBook indicate the availability of the following spectroscopic data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy data is available to confirm the structure and purity of the compound.
-
IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.
-
MS: Mass spectrometry data is available to confirm the molecular weight and fragmentation pattern.
Researchers are advised to obtain lot-specific analytical data from their supplier.
Biological Activity and Potential Applications
Patents citing 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine highlight its potential as a modulator of various key cellular targets, suggesting its utility in the development of targeted therapies.[3]
-
FGFR4 Inhibitor: The compound is listed in patents related to Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[3] FGFR4 is a receptor tyrosine kinase that plays a role in cell proliferation and differentiation, and its dysregulation is implicated in certain cancers.
-
PI3K Inhibitor: It is also mentioned in patents for compounds with Phosphoinositide 3-kinase (PI3K) inhibiting activity.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and is a major target in cancer therapy.
-
Sirtuin Modulator: Patents also identify this molecule as a potential sirtuin modulator.[3] Sirtuins are a class of proteins that play a crucial role in cellular regulation, including metabolism, DNA repair, and inflammation.
The diverse range of potential targets underscores the importance of the 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold in medicinal chemistry.
Experimental Protocols
Illustrative Synthesis of a Substituted Pyrido-oxazine (Tandem SN2 and SNAr Reaction)
The following is a generalized protocol based on the synthesis of substituted pyrido-oxazines and should be adapted and optimized for the specific target molecule.[4]
Materials:
-
A suitable 3-hydroxypyridine precursor
-
A dihaloalkane (e.g., 1,2-dibromoethane)
-
A primary amine
-
Appropriate solvents (e.g., H₂O, organic solvents)
-
Base (e.g., K₂CO₃)
Procedure:
-
Bromination of 3-hydroxypyridine: The 3-hydroxypyridine starting material is first brominated to introduce the necessary halogen atoms on the pyridine ring. This is typically achieved using bromine in an aqueous solution.[4]
-
Alkylation of the hydroxyl group: The resulting brominated 3-hydroxypyridine is then reacted with a dihaloalkane in the presence of a base to form a bromoalkoxy-substituted pyridine intermediate.
-
Tandem SN2 and SNAr Cyclization: The intermediate is then reacted with a primary amine. This proceeds via a tandem reaction where the primary amine first displaces one of the halogens on the alkoxy chain (SN2), followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the oxazine ring.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is associated with the following hazards[1]:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store long-term in a cool, dry place.[1]
This product is intended for research and development use only and should be handled by technically qualified personnel.[1]
Elucidation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Technical Guide
Elucidation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS No. 959992-62-2). Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthesis, and predicted spectroscopic data based on established chemical principles and data from structurally related analogues. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of novel pyrido[1][2]oxazine derivatives.
Chemical Structure and Properties
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic compound featuring a fused pyridine and 1,4-oxazine ring system, with a bromine substituent on the pyridine ring. The molecular formula is C₇H₇BrN₂O, and it has a predicted molecular weight of approximately 215.05 g/mol .
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| CAS Number | 959992-62-2 |
| Predicted XLogP3 | 1.6 |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 0 |
Proposed Synthesis
A plausible synthetic route for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine can be adapted from general methods for the synthesis of related pyrido-oxazine structures. A potential two-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-((5-bromopyridin-2-yl)amino)ethan-1-ol
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol, add 2-bromoethanol (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-((5-bromopyridin-2-yl)amino)ethan-1-ol.
Step 2: Intramolecular Cyclization to form 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
-
Dissolve the product from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, for instance, sodium hydride (NaH) (1.5 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 80-100 °C to facilitate intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Diagram 1: Proposed Synthetic Workflow
Spectroscopic Data for Structure Elucidation
The following tables present the predicted spectroscopic data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This data is essential for confirming the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-8 |
| ~7.45 | dd | 1H | H-7 |
| ~6.50 | d | 1H | H-5 |
| ~4.30 | t | 2H | H-2 (O-CH₂) |
| ~3.50 | t | 2H | H-3 (N-CH₂) |
| ~5.00 | br s | 1H | N-H |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-9a |
| ~148.0 | C-5a |
| ~140.0 | C-8 |
| ~125.0 | C-7 |
| ~110.0 | C-5 |
| ~108.0 | C-6 |
| ~65.0 | C-2 (O-CH₂) |
| ~42.0 | C-3 (N-CH₂) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1580 | Strong | C=N stretch (pyridine ring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1150 - 1100 | Strong | C-N stretch |
| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |
| 185/187 | Medium | [M - CH₂NH]⁺ |
| 134 | Medium | [M - Br - CH₂O]⁺ |
| 107 | High | [M - Br - C₂H₄O]⁺ |
Experimental Workflow for Structure Elucidation
The confirmation of the structure of a newly synthesized batch of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine would follow a logical workflow.
This guide provides a foundational framework for the synthesis and structural elucidation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]o[1][2]xazine. The predicted data and proposed methodologies offer a starting point for researchers to practically approach this target molecule. Further experimental validation is necessary to confirm the presented data and explore the potential biological activities of this compound.
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (CAS Number: 959992-62-2)
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS Number: 959992-62-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique pyrido-oxazine scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Preliminary research and studies on analogous structures suggest that this compound may exhibit notable biological activities, including the inhibition of key enzymes implicated in cancer and drug metabolism. This technical guide provides a comprehensive overview of the available information on 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, including its chemical properties, potential synthesis routes, and prospective biological functions, with a focus on its potential as an anticancer agent and a cytochrome P450 inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is presented in the table below.
| Property | Value |
| CAS Number | 959992-62-2 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| SMILES Notation | Brc1cnc2NCCOc2c1 |
| Appearance | Solid (predicted) |
| Purity | Commercially available for research purposes |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could involve the reaction of a substituted 2-aminopyridine with a suitable bromo-containing electrophile, followed by an intramolecular cyclization to form the oxazine ring.
General Experimental Protocol for the Synthesis of Pyrido[3,2-b][1][2]oxazine Derivatives:
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
-
Starting Materials: A suitably substituted 2-amino-3-hydroxypyridine and a bromo-containing alkylating agent.
-
Reaction: The aminopyridine derivative is dissolved in an appropriate solvent (e.g., DMF, ethanol).
-
A base (e.g., NaH, K₂CO₃) is added to the solution to deprotonate the hydroxyl and/or amino group.
-
The bromo-containing alkylating agent is added, and the reaction mixture is stirred, potentially with heating, to facilitate the formation of the ether linkage and subsequent cyclization.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired pyrido-oxazine derivative.
Potential Biological Activities and Experimental Protocols
Based on studies of structurally similar compounds, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is hypothesized to possess anticancer properties, potentially through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and may also act as an inhibitor of cytochrome P450 enzymes.
Anticancer Activity: EGFR Tyrosine Kinase Inhibition
The pyrido[2,3-b][1][2]oxazine scaffold has been identified in a new class of potent EGFR kinase inhibitors.[1] These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines with EGFR mutations.[1]
Table of Anticancer Activity for Structurally Related Pyrido[2,3-b][1][2]oxazine Derivatives:
| Compound | Cell Line | EGFR Mutation | IC₅₀ (µM) |
| 7f | HCC827 | exon 19 deletion | 0.09[1] |
| H1975 | L858R/T790M | 0.89[1] | |
| A549 | wild-type | 1.10[1] | |
| 7g | HCC827 | exon 19 deletion | Data not specified |
| H1975 | L858R/T790M | Data not specified | |
| A549 | wild-type | Data not specified | |
| 7h | HCC827 | exon 19 deletion | Data not specified |
| H1975 | L858R/T790M | Data not specified | |
| A549 | wild-type | Data not specified |
Note: The data presented is for structurally related compounds and not for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[1]
-
Cell Culture: Cancer cell lines (e.g., A549, HCC827, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[3] EGFR tyrosine kinase inhibitors block the signaling cascade by preventing the autophosphorylation of the receptor.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Cytochrome P450 Inhibition
Preliminary data suggests that 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine may act as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. CYP enzymes are crucial for the metabolism of a vast majority of clinically used drugs. Inhibition of these enzymes can lead to drug-drug interactions and potential toxicity.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorogenic)
This is a high-throughput screening method to assess the inhibitory potential of a compound against specific CYP isoforms.
-
Reagents: Recombinant human CYP enzymes (e.g., CYP1A2), a fluorogenic substrate specific for the enzyme, and an NADPH-regenerating system.
-
Assay Procedure: The test compound is pre-incubated with the CYP enzyme and the NADPH-regenerating system in a 96- or 384-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence generated by the metabolism of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence production is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound. The IC₅₀ value is then determined from a concentration-response curve.
Experimental Workflow: CYP450 Inhibition Assay
Caption: General workflow for a fluorogenic CYP450 inhibition assay.
Potential NF-κB Inhibition
Structurally related oxazine-containing compounds have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer.
Signaling Pathway: Canonical NF-κB Signaling
The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of genes involved in inflammation and cell survival.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Future Directions and Conclusion
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of structurally related molecules provides strong rationale for its investigation as an anticancer agent, potentially targeting the EGFR signaling pathway, and as an inhibitor of cytochrome P450 enzymes.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
-
Conducting in vitro screening to determine its IC₅₀ values against a panel of cancer cell lines and key cytochrome P450 isoforms.
-
Elucidating the precise mechanism of action, including its effects on EGFR and NF-κB signaling pathways.
-
Performing structure-activity relationship (SAR) studies to identify more potent and selective derivatives.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental physicochemical characteristics of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and its isomers are summarized below. Isomeric variations are presented to provide a comparative context, as they share the same molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [3][4] |
| Molecular Weight | 215.05 g/mol | [3][4] |
| Isomeric Form | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | [3][4] |
| CAS Number (Isomer) | 34950-82-8 | [3][4] |
| Physical Form | Solid |
Synthesis and Experimental Protocols
The synthesis of substituted pyrido-oxazines can be achieved through various organic reactions. A common approach involves the tandem SN2 and SNAr reaction between a suitably substituted pyridine and a primary amine.[2]
General Experimental Protocol for Pyrido-oxazine Synthesis:
-
Starting Materials: A common starting material is a multi-brominated hydroxypyridine, such as 2,4,6-tribromopyridin-3-ol.[2]
-
Reaction: The hydroxypyridine is reacted with a bromo-alkoxy derivative in the presence of a primary amine.[2]
-
Cyclization: The reaction proceeds through a tandem SN2 and SNAr mechanism, leading to the formation of the pyrido-oxazine ring system.[2]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) on silica gel.[2]
-
Purification: The final product is purified using column chromatography.[2]
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of pyrido-oxazines.
Biological Activity and Potential Applications
Oxazine derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[6][7] While specific studies on 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are limited, the biological profile of related compounds suggests several potential areas of investigation.
-
Antimicrobial and Antifungal Activity: Various bromo-substituted oxazine derivatives have demonstrated potent antibacterial and antifungal properties.[6][8]
-
Anticancer Potential: The pyrido-oxazine scaffold is being explored for the development of novel anticancer agents.[9]
-
Enzyme Inhibition: An isomer, 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1][2]oxazine, has been investigated as a potential inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.[10] This suggests that the 6-bromo isomer may also exhibit inhibitory activity against various enzymes.
Logical Relationship of Biological Investigation:
Caption: Potential pathways for biological investigation.
References
- 1. 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine [smolecule.com]
The Multifaceted Biological Activities of Oxazine and Its Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological potential of the oxazine scaffold, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to empower researchers in the development of novel therapeutics.
The oxazine core, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral effects. This technical guide provides a comprehensive overview of the current state of research into the biological activities of oxazine-containing compounds, with a focus on providing actionable data and methodologies for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Oxazine derivatives have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanisms of action are diverse and target several key pathways involved in cancer progression.
A notable mechanism involves the induction of lysosomal dysfunction. Certain benzo[a]phenoxazine derivatives have been shown to selectively accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP). This disruption triggers the release of lysosomal hydrolases into the cytosol, culminating in apoptotic cell death.[1][2]
Another key target for oxazine derivatives is the Na+/H+ exchanger (NHE), an important regulator of intracellular pH. Inhibition of NHE can disrupt cellular homeostasis and is a promising strategy for treating ischemia-reperfusion injury.[3]
Furthermore, some oxazinyl isoflavonoids and flavonoids have shown significant growth inhibitory effects against various human cancer cell lines, including ovarian, prostate, and leukemia cells.[4][5]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected oxazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| (R)-N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[4][6]oxazine-7-carbonyl)guanidine | Not specified (Na/H Exchange Inhibition) | 0.036 | [3] |
| (S)-N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[4][6]oxazine-7-carbonyl)guanidine | Not specified (Na/H Exchange Inhibition) | 0.041 | [3] |
| (R)-N-(2-ethyl-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[4][6]oxazine-7-carbonyl)guanidine | Not specified (Na/H Exchange Inhibition) | 0.073 | [3] |
| (S)-N-(2,4-diethyl-3-oxo-3,4-dihydro-2H-benzo[4][6]oxazine-7-carbonyl)guanidine | Not specified (Na/H Exchange Inhibition) | 0.057 | [3] |
| Benzo[a]phenoxazine derivative C9 | RKO (colorectal) | ~1 | [6] |
| Benzo[a]phenoxazine derivative A36 | RKO (colorectal) | ~1 | [6] |
| Benzo[a]phenoxazine derivative A42 | RKO (colorectal) | ~1 | [6] |
| Benzo[a]phenoxazine derivative C9 | MCF7 (breast) | ~1 | [6] |
| Benzo[a]phenoxazine derivative A36 | MCF7 (breast) | ~1 | [6] |
| Benzo[a]phenoxazine derivative A42 | MCF7 (breast) | ~1 | [6] |
| Oxazinyl isoflavonoid 7e | SKOV-3, DU-145, HL-60 | Micromolar range | [4] |
| Oxazinyl isoflavonoid 12h | SKOV-3, DU-145, HL-60 | Micromolar range | [4] |
| Ferrocenyl-oxazine (IIa) | MCF-7 | 192.04 | [7] |
Experimental Protocols: Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of oxazine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the oxazine derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol describes the evaluation of LMP in cancer cells treated with oxazine derivatives using Acridine Orange (AO) staining and flow cytometry.[1]
Principle: Acridine orange is a lysosomotropic dye that fluoresces red in acidic compartments like lysosomes and green in the cytoplasm and nucleus. Upon LMP, the red fluorescence decreases as the dye leaks into the cytoplasm.
Procedure:
-
Cell Treatment: Seed and treat cancer cells with the oxazine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Acridine Orange Staining: Harvest the cells and stain with 1 µg/mL Acridine Orange in complete medium for 15 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in the intensity of red fluorescence indicates LMP.
Signaling Pathway: Lysosomal-Mediated Cell Death
The following diagram illustrates the proposed mechanism of anticancer activity for benzo[a]phenoxazine derivatives, which involves the induction of lysosomal membrane permeabilization and subsequent apoptosis.
References
- 1. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Efficient synthesis of naphtho[1,2-e][1,3]oxazine derivatives via a chemoselective reaction with the aid of low-valent titanium reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activities of novel oxazinyl isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicaljournal.org [chemicaljournal.org]
Unveiling the Therapeutic Promise of Pyrido[3,2-b]oxazine Derivatives: A Technical Guide to Key Molecular Targets
For Immediate Release
A deep dive into the pharmacological landscape of pyrido[3,2-b]oxazine derivatives reveals a compelling portfolio of potential therapeutic targets for researchers, scientists, and drug development professionals. This technical guide consolidates current in vitro and in silico evidence, focusing on the anticancer and anti-inflammatory potential of this heterocyclic scaffold. The primary molecular targets identified include key players in oncogenic signaling and inflammation: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase (COX) enzymes.
This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Key Therapeutic Targets and Quantitative Efficacy
Pyrido[3,2-b]oxazine derivatives and their related isomers have demonstrated significant inhibitory activity against several key proteins implicated in cancer progression and inflammation. The quantitative data from various studies are summarized below for comparative analysis.
Anticancer Activity: Kinase Inhibition
The anticancer potential of these derivatives is largely attributed to their ability to inhibit receptor tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis.
Table 1: In Vitro Anticancer Activity of Pyrido-oxazine and Related Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Target Pathway | Reference |
| Pyrido[2,3-b][1][2]oxazine 7f | HCC827 (EGFR exon 19 del) | 0.09 | EGFR | [1] |
| NCI-H1975 (EGFR L858R/T790M) | 0.89 | EGFR | [1] | |
| A549 (WT-EGFR) | 1.10 | EGFR | [1] | |
| Pyrido[2,3-b]pyrazine 7n | PC9 (Erlotinib-sensitive) | 0.09 | EGFR | [3] |
| PC9-ER (Erlotinib-resistant) | 0.15 | EGFR | [3] | |
| Cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 | VEGFR-2/HER-2 | [4] |
| HepG2 (Liver Cancer) | 2.71 | VEGFR-2/HER-2 | [4] | |
| Cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 | VEGFR-2/HER-2 | [4] |
| Pyrido[3,2-d]-1,2,3-triazine RDg | A549 (Lung Cancer) | 15.70 | PIM-1 Kinase | [5] |
Table 2: Kinase Inhibitory Activity of Pyrido-oxazine and Related Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Cyanopyridone 5a | VEGFR-2 | 0.217 | [4] |
| HER-2 | 0.168 | [4] | |
| Cyanopyridone 5e | VEGFR-2 | 0.124 | [4] |
| HER-2 | 0.077 | [4] |
Anti-inflammatory Activity: COX Inhibition
Certain pyridothiazine and pyrazolo[3,4-b]pyrazine derivatives, structurally related to the pyrido-oxazine scaffold, have shown potent anti-inflammatory effects through the inhibition of COX enzymes.
Table 3: Anti-inflammatory and COX Inhibitory Activity
| Compound ID | Activity | Notes | Reference |
| Pyridothiazine TG11 | Preferential COX-2 inhibitor | Similar to meloxicam | [6] |
| Pyridothiazine TG12 | Non-selective COX inhibitor | - | [6] |
| Pyrazolo[3,4-b]pyrazine 15 | Remarkable anti-inflammatory activity | Same activity as indomethacin | [7] |
| Pyrazolo[3,4-b]pyrazine 29 | Remarkable anti-inflammatory activity | - | [7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrido[3,2-b]oxazine derivatives are underpinned by their interaction with critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
EGFR Signaling Pathway
Inhibition of EGFR by pyrido-oxazine derivatives can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are pivotal for cancer cell proliferation and survival.[1]
VEGFR-2 Signaling Pathway
By targeting VEGFR-2, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis. This is achieved by blocking the downstream PLCγ-PKC-MAPK pathway.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Technical Review of its Synthesis, Properties, and Potential Applications
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: A Technical Review of its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic compound belonging to the pyrido-oxazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The fusion of a pyridine ring with an oxazine ring creates a unique three-dimensional structure that can interact with a variety of biological targets. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, making it an attractive intermediate for the synthesis of novel drug candidates. This document provides a comprehensive review of the available literature on 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, focusing on its synthesis, potential reactions, and the biological activities of structurally related compounds. Due to the limited direct literature on this specific molecule, this guide extrapolates from established methodologies for analogous structures to propose synthetic routes and potential applications.
Proposed Synthesis
The synthesis of 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine can be envisioned as a two-stage process: first, the preparation of the key intermediate, 2-amino-5-bromopyridin-3-ol, followed by the cyclization to form the oxazine ring.
Stage 1: Synthesis of the Precursor 2-amino-5-bromopyridin-3-ol
The synthesis of the crucial precursor, 2-amino-5-bromopyridin-3-ol, can be approached through several routes, often starting from more readily available pyridine derivatives.
Method 1: From 2-Amino-3,5-dibromopyridine
A common method involves the nucleophilic substitution of a bromine atom in 2-amino-3,5-dibromopyridine with a hydroxyl group.
Figure 1: Synthesis of 2-amino-5-bromopyridin-3-ol from 2-amino-3,5-dibromopyridine.
Experimental Protocol: Synthesis of 2-amino-5-bromopyridin-3-ol [2]
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is prepared in an autoclave.
-
The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.
-
After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid and saturated with sodium chloride.
-
The aqueous solution is extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).
-
The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.
-
The solvent is evaporated, and the residue is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.
Quantitative Data for Precursor Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Melting Point (°C) | Reference |
| 2-Amino-3,5-dibromopyridine | KOH (85%), Cu powder, H₂O, 170°C, 10h | 2-Amino-3-hydroxy-5-bromopyridine | 46.3% | 205-208 | [2] |
| 2-Aminopyridine | 1. Acetic anhydride 2. Br₂ 3. NaOH (50%) | 2-Amino-5-bromopyridine | 66.5% (overall) | - | [3] |
| 2-Aminopyridine | NBS, acetone, 10°C, 0.5h | 2-Amino-5-bromopyridine | 95.0% | - | [4] |
| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | 78.2% | 202-204 | [5] |
| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, EtOH, H₂O, HCl | 2,3-Diamino-5-bromopyridine | - | - | [5] |
Stage 2: Cyclization to form 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
With 2-amino-5-bromopyridin-3-ol in hand, the final step is the formation of the oxazine ring. This is typically achieved by reacting the precursor with a C2-electrophile. A common and straightforward method involves reaction with 2-chloroethanol.
Figure 2: Proposed synthesis of the target compound via cyclization.
Proposed Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This protocol is hypothetical and based on general procedures for the synthesis of related pyrido-oxazines.
-
To a solution of 2-amino-5-bromopyridin-3-ol (1 equivalent) in a suitable solvent such as DMF or isopropanol, add a base such as potassium carbonate or sodium hydride (2-3 equivalents).
-
Add 2-chloroethanol (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Physicochemical and Spectroscopic Data
No direct experimental data for 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is readily available in the searched literature. However, data for related structures can provide an estimation of the expected spectral characteristics.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, two methylene groups of the oxazine ring (likely appearing as triplets around 3.5-4.5 ppm), and an NH proton (broad singlet). |
| ¹³C NMR | Aromatic carbons of the pyridine ring (one attached to bromine will be shifted), and two aliphatic carbons of the oxazine ring. |
| Mass Spec (HRMS) | The calculated molecular weight is approximately 215.05 g/mol for C₇H₇BrN₂O. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound. |
For comparison, the related compound 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine exhibits the following signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.13 (d, J = 2.4 Hz, 1H), 8.06 (d, J = 2.0 Hz, 1H), 7.88 (ddd, JH–F = 10.4, 4.8, 3.2 Hz, 1H), 7.74 (ddd, JH–F = 17.2, 8.8, 5.6 Hz, 1H), 7.60 (tt, JH–F = 9.6, 4.0 Hz, 1H), 4.06 (t, J = 4.0 Hz, 2H), 3.94 (t, J = 4.4 Hz, 2H).[6]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.7 (dd, JC–F = 247.4, 2.0 Hz), 155.5 (d, JC–F = 252.5, 3.0 Hz), 151.7, 144.3, 133.1, 126.3 (dd, JC–F = 17.2, 7.1 Hz), 124.2 (dd, JC–F = 24.2, 9.1 Hz), 120.6, 120.2 (dd, JC–F = 24.2, 8.1 Hz), 117.8 (d, JC–F = 27.3 Hz), 110.6, 64.1, 43.0.[6]
-
HRMS (ESI): m/z [M + H]⁺ calcd. for C₁₃H₁₀BrF₂N₂O₃S 390.9564, found 392.9542.[6]
Potential Reactions and Derivatizations
The structure of 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine offers several sites for further chemical modification, enhancing its utility as a scaffold in drug discovery.
Figure 3: Potential derivatization pathways for the target compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
N-Functionalization: The secondary amine in the oxazine ring can be readily alkylated or acylated to introduce different functional groups, which can modulate the compound's physicochemical properties and biological activity.
Potential Biological Activity and Applications
While there is no specific biological data for 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, the broader class of pyrido-oxazines and bromo-substituted heterocycles have demonstrated a wide range of pharmacological activities.
Anticancer Activity:
-
Pyrido[4,3-b][1][2]oxazine derivatives have been synthesized and evaluated as potential anticancer agents.[7] These compounds were tested for their effects on the proliferation of L1210 cells and their efficacy in mice with P388 leukemia.[7]
-
Novel pyrido[2,3-b][1][2]oxazine-based compounds have been identified as potent EGFR kinase inhibitors, showing significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines.[6] This suggests that the pyrido-oxazine scaffold can be a valuable starting point for the development of targeted cancer therapies.
Antiviral Activity:
-
Bromo-substituted imidazo[4,5-b]pyridines have shown weak but broad anti-influenza virus activity.[8]
-
Other derivatives of bromo-substituted imidazo[4,5-b]pyridines have exhibited selective but moderate activity against the respiratory syncytial virus (RSV).[8]
Other Potential Applications: The pyrido-oxazine core is a versatile scaffold, and derivatives have been explored for various other therapeutic areas, including as inhibitors of enzymes and as modulators of various cellular signaling pathways. The bromine atom provides a handle to explore these possibilities through the synthesis of targeted derivatives.
Conclusion
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct literature on this specific compound is scarce, this technical guide provides a roadmap for its synthesis based on established chemical methodologies for related compounds. The proposed synthetic route, starting from readily available pyridine derivatives, is feasible and offers a clear path to obtaining this molecule for further investigation. The potential for diverse functionalization at both the bromine and nitrogen positions, combined with the known biological activities of related pyrido-oxazines and bromo-substituted heterocycles, makes this compound a highly attractive target for researchers in drug discovery and medicinal chemistry. Further studies are warranted to synthesize this compound, characterize its properties, and explore its biological potential, particularly in the areas of oncology and virology.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijssst.info [ijssst.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pyrido-Oxazine Scaffold: A Technical Chronicle of Discovery and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido-oxazine core, a heterocyclic scaffold merging a pyridine and an oxazine ring, has steadily emerged from chemical novelty to a structure of significant interest in medicinal chemistry. This technical guide chronicles the history of pyrido-oxazine compounds, from their initial synthesis to their contemporary development as potent modulators of critical signaling pathways implicated in oncology. We provide an in-depth look at key synthetic milestones, detailed experimental protocols for the preparation of advanced analogs, a quantitative summary of their biological activity, and a visual representation of their mechanisms of action.
Discovery and Historical Context
The first recorded synthesis of a pyrido-oxazine ring system dates back to 1955. Takahashi and Yoneda reported the formation of a pyrido[4,3-b][1][2]oxazine through the reaction of 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate.[3] For several decades following this initial discovery, the scaffold remained a subject of niche academic interest.
It was not until the late 20th and early 21st centuries that the therapeutic potential of pyrido-oxazines began to be systematically explored. Researchers, driven by the need for novel pharmacophores in oncology, revisited this scaffold. The unique three-dimensional arrangement of the fused ring system, which allows for precise vectoral presentation of substituents, made it an attractive candidate for targeting the ATP-binding pockets of kinases and other enzymes. This renewed interest has led to the development of a diverse range of derivatives, particularly those showing promise as inhibitors of key cancer-related signaling pathways.
Synthetic Methodologies and Key Developments
The synthesis of pyrido-oxazines has evolved significantly from the initial condensation reactions. Modern strategies often involve multi-step sequences to build highly functionalized and potent derivatives. A prominent example is the synthesis of pyrido[2,3-b][1][2]oxazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).[1]
A general workflow for the synthesis of these advanced analogs involves the initial construction of the core pyrido-oxazine ring, followed by functionalization through cross-coupling reactions.
Caption: General synthetic workflow for advanced pyrido-oxazine analogs.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitor
The following protocol details a key step in the synthesis of a novel class of pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, adapted from documented procedures.[1] This procedure outlines the Suzuki cross-coupling reaction to install a functionalized pyrimidine moiety onto the core scaffold.
Step 1: Preparation of the Reaction Mixture
-
To a solution of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq) in a mixture of 1,4-dioxane and water is added bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
Step 2: Initial Coupling Reaction
-
(1,1′-Bis(diphenylphosphino)ferrocene)dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq) is added to the mixture.
-
The reaction vessel is sealed and heated at 80 °C for 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Step 3: Second Coupling Reaction
-
Upon completion of the first step, 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.1 eq) is added to the reaction mixture.
-
The reaction is heated at 80 °C for an additional 2 hours.
Step 4: Work-up and Purification
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired functionalized pyrido-oxazine product.
Quantitative Analysis of Biological Activity
Pyrido-oxazine derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, particularly those with specific EGFR mutations. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The data below summarizes the activity of several novel pyrido[2,3-b][1][2]oxazine analogs.[1]
| Compound ID | Target Cell Line | EGFR Mutation Status | IC50 (μM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 |
| NCI-H1975 | L858R/T790M | 0.89 | |
| A-549 | WT-EGFR Overexpression | 1.10 | |
| 7g | HCC827 | Exon 19 Deletion | 0.15 |
| NCI-H1975 | L858R/T790M | 1.20 | |
| A-549 | WT-EGFR Overexpression | 1.50 | |
| 7h | HCC827 | Exon 19 Deletion | 0.21 |
| NCI-H1975 | L858R/T790M | 1.80 | |
| A-549 | WT-EGFR Overexpression | 2.10 |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many pyrido-oxazine compounds are attributed to their ability to inhibit key oncogenic signaling pathways. Two of the most prominent targets are the EGFR tyrosine kinase pathway and the NF-κB signaling cascade.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[4][5][6] Certain pyrido-oxazine derivatives act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and halting the downstream cascade.[1]
Caption: Pyrido-oxazine inhibition of the EGFR signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor complex that plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[7] In the canonical pathway, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[8] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate target genes.[9] Certain pyrido-oxazine compounds have been shown to suppress NF-κB activation.[10]
Caption: Pyrido-oxazine inhibition of the canonical NF-κB pathway.
Conclusion and Future Outlook
The journey of pyrido-oxazine compounds from a footnote in the history of heterocyclic chemistry to a promising scaffold in modern drug discovery exemplifies the enduring value of exploring novel chemical space. Their demonstrated efficacy as potent inhibitors of well-validated oncology targets like EGFR and NF-κB underscores their therapeutic potential. The synthetic versatility of the core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on optimizing these lead compounds, exploring new therapeutic applications beyond oncology, and developing more efficient and scalable synthetic routes to facilitate their clinical translation.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. EGFR signaling pathway [pfocr.wikipathways.org]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural scaffold is a component of molecules designed as potential therapeutic agents, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3] Given its reactive nature and potential biological activity, a thorough understanding of its safety and handling properties is paramount for researchers in laboratory and drug development settings. This guide provides a comprehensive overview of the known safety data, handling procedures, and relevant experimental context for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 959992-62-2 | [4][5][6] |
| Molecular Formula | C₇H₇BrN₂O | [4] |
| Molecular Weight | 215.05 g/mol | [4][5] |
| Appearance | White to yellow to brown or gray solid | [5] |
| Purity | Typically ≥97% | [4][5] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [5][7] |
Hazard Identification and Toxicology
The primary source of hazard information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The known hazard statements for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are summarized in Table 2. At present, detailed quantitative toxicological data such as LD50 or LC50 values are not publicly available. The hazard classifications are based on the parent compound's structural alerts and data from similar chemical structures.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. |
| Causes serious eye irritation | H319 | Can cause significant irritation, pain, or damage to the eyes. |
| Harmful if inhaled | H332 | Indicates acute inhalation toxicity. |
| May cause respiratory irritation | H335 | May irritate the respiratory tract, leading to coughing or shortness of breath. |
Source:[5]
Due to the lack of specific toxicological studies, this compound should be handled as a potentially hazardous substance at all times.
Safety and Handling Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following sections detail the necessary precautions and procedures.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the minimum recommended PPE is outlined below.
Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.
Engineering Controls
This compound should be handled in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible in the work area.[8]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep in a dark place under an inert atmosphere.[5][7] Recommended storage temperature is between 2-8°C.[5][7]
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8] |
Experimental Protocols
No specific experimental protocols for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are readily available in the searched literature. However, the synthesis of structurally related pyrido-oxazine derivatives has been described. The following is a representative, generalized protocol for the synthesis of a related compound, which may serve as a starting point for experimental design.
General Synthesis of a Pyrido[2,3-b][1][2]oxazine Derivative
The synthesis of novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors has been reported, involving a multi-step process.[3] A key step in this process is the reaction of a bromo-substituted pyrido-oxazine with another molecule via a Suzuki cross-coupling reaction. A generalized workflow for such a synthetic step is illustrated below.
Caption: Generalized workflow for a Suzuki cross-coupling reaction involving a pyrido-oxazine scaffold.
Context in Drug Discovery: Signaling Pathways
While no specific signaling pathway data exists for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, its core structure is utilized in the design of inhibitors targeting key cellular pathways in cancer. For instance, related pyrido[2,3-b][1][2]oxazine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. aksci.com [aksci.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 959992-62-2 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine AKSci Z5415 [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [glpbio.cn]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Application Notes: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Introduction
The pyrido-oxazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This document provides detailed protocols for the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine, a key intermediate for the development of novel pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the preparation of the crucial precursor, 2-amino-5-bromo-pyridin-3-ol. These protocols are intended for researchers and professionals in organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of a bromine atom on 2-amino-3,5-dibromopyridine to yield 2-amino-5-bromo-pyridin-3-ol. The second step is the cyclization of this intermediate with a two-carbon electrophile, such as 1,2-dibromoethane, to form the desired 1,4-oxazine ring.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-pyridin-3-ol
This protocol is adapted from the synthesis described by PrepChem[3]. It details the conversion of 2-amino-3,5-dibromopyridine to 2-amino-5-bromo-pyridin-3-ol.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (approx.) |
| 2-amino-3,5-dibromopyridine | 252.89 | 6.5 parts (e.g., 6.5 g) | 0.026 |
| Potassium Hydroxide (85%) | 56.11 | 12.0 parts (e.g., 12.0 g) | 0.182 |
| Copper Powder | 63.55 | 0.5 parts (e.g., 0.5 g) | 0.008 |
| Water | 18.02 | 100 parts (e.g., 100 mL) | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Sodium Chloride | 58.44 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Tetrahydrofuran | 72.11 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
| Silica Gel | - | As needed | - |
Equipment
-
Autoclave or a sealed reaction vessel capable of withstanding high pressure and temperature
-
Stirrer (magnetic or mechanical)
-
Heating mantle
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: In an autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, 0.5 parts of copper powder, and 100 parts of water.[3]
-
Reaction Execution: Seal the vessel, place it under a nitrogen atmosphere, and stir the mixture for 10 hours at 170°C.[3]
-
Work-up and Extraction: After cooling, carefully neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the solution with sodium chloride.[3]
-
Extract the aqueous layer three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.[3]
-
Purification: Combine the organic extracts and filter them through a pad of Hyflo or Celite. Dry the filtrate with anhydrous sodium sulfate and filter again.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Chromatography: Dissolve the residue in a minimal amount of hot ethyl acetate and purify it by column chromatography on silica gel to yield the final product.[3]
Expected Results
| Parameter | Value |
| Yield | 46.3% of theory[3] |
| Appearance | Crystalline solid |
| Melting Point | 205°-208° C[3] |
Protocol 2: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This is a proposed protocol based on standard methods for the N- and O-alkylation of ortho-amino-phenols to form 1,4-oxazine rings. The reaction involves a tandem SN2 and SNAr cyclization.[5]
Caption: Logical steps in the proposed cyclization reaction.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-amino-5-bromo-pyridin-3-ol | 189.01 | 1.89 g | 0.01 |
| 1,2-Dibromoethane | 187.86 | 2.06 g (1.0 mL) | 0.011 |
| Potassium Carbonate (anhydrous) | 138.21 | 4.15 g | 0.03 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Purification apparatus (crystallization or chromatography)
Procedure
-
Reaction Setup: To a round-bottom flask, add 2-amino-5-bromo-pyridin-3-ol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and N,N-Dimethylformamide (DMF).
-
Reagent Addition: Stir the suspension under an inert atmosphere and add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
1,2-Dibromoethane is a toxic and carcinogenic substance; handle with extreme care.
-
The hydroxylation step is performed at high temperature and pressure; ensure the reaction vessel is properly rated and sealed.
-
Consult Material Safety Data Sheets (MSDS) for all chemicals before use.
Synthesis of Substituted Pyrido-Oxazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyrido-oxazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections present various synthetic strategies, from classical condensation reactions to modern catalytic methods, complete with detailed experimental procedures, tabulated data for easy comparison, and visualizations of reaction workflows and mechanisms.
Introduction
Pyrido-oxazines are bicyclic heterocyclic systems containing a pyridine ring fused to an oxazine ring. The arrangement of the nitrogen and oxygen atoms in the six-membered ring, along with the position of fusion to the pyridine ring, gives rise to a variety of isomers, such as pyrido[3,2-b][1][2]oxazine, pyrido[2,3-b][1][2]oxazine, and pyrido[4,3-b][1][2]oxazine. This structural diversity, coupled with the ability to introduce a wide range of substituents, makes the pyrido-oxazine scaffold a valuable template for the design of novel therapeutic agents. This guide details robust and reproducible methods for the synthesis of these important compounds.
Synthetic Strategies and Experimental Protocols
Two primary strategies for the synthesis of substituted pyrido-oxazines are presented here: a modern tandem S_N2/S_NAr reaction and a one-pot cyclization involving a Smiles rearrangement. An additional enantioselective method is also described for the synthesis of chiral pyrido-oxazines.
Method 1: Tandem S_N2 and S_NAr Reaction for Substituted Pyrido[3,2-b][1][2]oxazines
This method, developed by Khan and Pathan, provides a versatile route to a variety of N-substituted pyrido-oxazines through a tandem intramolecular substitution reaction.[1] The synthesis commences with the preparation of a key intermediate, 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, followed by its reaction with various primary amines.
Experimental Protocol:
Step 1: Synthesis of 2,4,6-Tribromopyridin-3-ol (1)
-
To a solution of 3-hydroxypyridine (5.0 g, 52.5 mmol) in 60 mL of water, add bromine (10.84 mL, 210 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid through a suction filter to collect the product.
-
The solid product (1) is used in the next step without further purification.
Step 2: Synthesis of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (Intermediate A)
Further details on the synthesis of this intermediate from compound 1 would typically be included here, involving reaction with a suitable 2-bromoethoxy source.
Step 3: General Procedure for the Synthesis of Substituted 6,8-dibromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines (2a-x) [1]
-
To a stirred solution of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (Intermediate A) (1.0 eq) in an appropriate solvent, add the desired primary amine (1.2 eq) and a suitable base (e.g., K_2CO_3, 2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 6-60 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Product | Amine | Time (h) | Yield (%)[1] |
| 2c | Allylamine | 12 | 59 |
| 2d | Allylamine | 12 | 34 |
| 2g | Cyclopropylamine | 48 | 39 |
| 2h | Cyclopropylamine | 48 | 43 |
| 2k | (S)-1-phenylethanamine | 60 | 52 |
| 2l | (S)-1-phenylethanamine | 60 | 26 |
| 2o | Benzylamine | 36 | 59 |
| 2p | Benzylamine | 36 | 30 |
| 2q | 2-(Aminomethyl)aniline | 30 | 53 |
| 2r | 2-(Aminomethyl)aniline | 30 | 25 |
| 2u | Tryptamine | 36 | 57 |
| 2v | Tryptamine | 36 | 30 |
| 2w | n-butylamine | 12 | 59 |
| 2x | n-butylamine | 12 | 30 |
Note: Products with lower R_f values on TLC are generally the 4-cyclized isomers, while those with higher R_f are the 2-cyclized isomers. The yields correspond to the isolated products after chromatography.
Method 2: One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones via Smiles Rearrangement
This efficient one-pot method allows for the synthesis of substituted pyrido[2,3-b][1][2]oxazin-2-ones from readily available starting materials.[3][4] The key step in this transformation is a Smiles rearrangement of an intermediate O-alkylation product, followed by intramolecular cyclization.
Experimental Protocol:
General Procedure for the Synthesis of 1-Substituted-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones [3][4]
-
To a solution of a 2-halo-3-hydroxypyridine (e.g., 2-chloro-3-hydroxypyridine) (1.0 eq) in acetonitrile, add cesium carbonate (2.0 eq) and an N-substituted-2-chloroacetamide (1.1 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrido[2,3-b][1][2]oxazin-2-one.
Data Presentation:
| N-Substituent | 2-Halo-3-hydroxypyridine | Yield (%)[3] |
| Benzyl | 2-Chloro-3-hydroxypyridine | 99 |
| 4-Methoxybenzyl | 2-Chloro-3-hydroxypyridine | 98 |
| 2-Phenylethyl | 2-Chloro-3-hydroxypyridine | 95 |
| Allyl | 2-Chloro-3-hydroxypyridine | 96 |
| Propyl | 2-Chloro-3-hydroxypyridine | 93 |
| Benzyl | 2-Bromo-3-hydroxypyridine | 99 |
Method 3: Enantioselective Synthesis of 3-(Hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For applications requiring specific stereoisomers, an enantioselective synthesis has been developed.[2] This method utilizes a chiral starting material to induce the desired stereochemistry in the final product.
Experimental Protocol:
Synthesis of 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine [2]
-
To a suspension of potassium carbonate (363 mg, 2.63 mmol) in acetonitrile (20 mL), add 2-acetamido-3-hydroxypyridine (100 mg, 0.66 mmol) and either (R)- or (S)-glycidyl tosylate (149 mg, 0.72 mmol).
-
Stir the resulting mixture at reflux for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Suspend the residue in cold water (20 mL) and extract the aqueous solution with dichloromethane (3 x 15 mL).
-
Wash the combined organic phases with 0.5% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to provide the crude alcohol.
-
Further purification can be achieved by column chromatography.
Visualizations
General Experimental Workflow for Pyrido-oxazine Synthesis
Caption: A general workflow for the synthesis and purification of substituted pyrido-oxazines.
Mechanism of Tandem S_N2 and S_NAr Reaction
Caption: The mechanism of the tandem S_N2 and S_NAr reaction for pyrido-oxazine synthesis.
Logical Relationship for Smiles Rearrangement Pathway
Caption: The reaction pathway for the one-pot synthesis of pyrido-oxazinones via Smiles rearrangement.
References
Applications of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and Its Analogs in Medicinal Chemistry
Applications of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and Its Analogs in Medicinal Chemistry
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrido[3,2-b][1][2]oxazine scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a range of biological activities. While specific data on 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is limited in publicly available literature, research on closely related analogs, particularly isomers like pyrido[2,3-b][1][2]oxazines, has revealed significant potential, most notably in the development of anticancer agents. This document provides an overview of these applications, focusing on the anticancer properties of pyrido-oxazine derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The provided protocols for synthesis and biological evaluation are based on methodologies reported for these analogous compounds and can serve as a foundational guide for the investigation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Application I: Anticancer Activity - EGFR Tyrosine Kinase Inhibition
Pyrido[2,3-b][1][2]oxazine derivatives have emerged as potent inhibitors of EGFR tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC). Certain mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor growth.[2][3][4] Pyrido-oxazine-based compounds have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways.
Quantitative Data:
The following table summarizes the in vitro anticancer activity of representative pyrido[2,3-b][1][2]oxazine analogs against various NSCLC cell lines.
| Compound ID | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | |
| H1975 | L858R/T790M | 0.89 | ||
| A549 | Wild-type | 1.10 | ||
| 7g | HCC827 | Exon 19 deletion | 0.12 | |
| H1975 | L858R/T790M | 1.05 | ||
| A549 | Wild-type | 1.32 | ||
| 7h | HCC827 | Exon 19 deletion | 0.15 | |
| H1975 | L858R/T790M | 1.18 | ||
| A549 | Wild-type | 1.56 | ||
| Osimertinib | HCC827 | Exon 19 deletion | 0.08 | |
| (Reference Drug) | H1975 | L858R/T790M | 0.75 | |
| A549 | Wild-type | 1.02 |
Note: The presented data is for pyrido[2,3-b][1][2]oxazine derivatives, which are structural isomers of the requested pyrido[3,2-b][1][2]oxazine scaffold.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway in NSCLC and the point of intervention for pyrido-oxazine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and RAS/MAPK, which promote cell proliferation and survival.[2][3] EGFR inhibitors block the initial phosphorylation step.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of pyrido-oxazine derivatives, adapted from literature on related compounds.[5]
Synthesis Workflow
The synthesis of substituted pyrido-oxazines can be achieved through a multi-step process, often culminating in a cross-coupling reaction to introduce diversity.
Protocol 1: Synthesis of a Substituted Pyrido[2,3-b][1][2]oxazine via Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling reaction to synthesize aryl-substituted pyrido-oxazines.
Materials:
-
Bromo-substituted pyrido-oxazine precursor
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromo-substituted pyrido-oxazine (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrido-oxazine.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
Other Potential Applications
While the primary focus of recent research has been on anticancer applications, the broader class of oxazine-containing compounds has been investigated for a variety of other medicinal chemistry applications. These include:
-
Antimicrobial Activity: Various oxazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]
-
Neurodegenerative Diseases: Heterocyclic compounds are actively being explored as therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, targeting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). The pyrido-oxazine scaffold could be a valuable starting point for the design of novel CNS-active agents.
Further investigation into the biological properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is warranted to fully explore its therapeutic potential in these and other disease areas.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a Pharmaceutical Intermediate
Application Notes and Protocols for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a versatile pharmaceutical intermediate. The pyrido[3,2-b][1][2]oxazine scaffold is a key structural motif in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities. This document outlines its application in the synthesis of kinase inhibitors and provides detailed protocols for its derivatization.
The bromo-substituent at the 6-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This makes it a valuable building block in medicinal chemistry for the development of novel therapeutics.
Key Applications in Drug Discovery
The primary application of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine lies in its role as a precursor for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
One notable application is in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors. EGFR is a key target in oncology, and inhibitors of its activity are used in the treatment of various cancers. The pyrido[2,3-b][1][2]oxazine core has been identified as a promising scaffold for the development of such inhibitors.
Signaling Pathway of EGFR Inhibition
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are based on established methodologies for the derivatization of closely related bromo-substituted pyrido-oxazines and are expected to be directly applicable to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
General Workflow for Derivatization
Caption: General experimental workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields for similar substrates):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 6-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | 85-95% |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | 80-90% |
| 3-Pyridylboronic acid | 6-(Pyridin-3-yl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | 75-85% |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a key reaction for introducing nitrogen-containing functionalities.
Materials:
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative Yields for similar substrates):
| Amine | Product | Yield (%) |
| Morpholine | 4-(3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-yl)morpholine | 70-85% |
| Piperidine | 6-(Piperidin-1-yl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | 65-80% |
| Aniline | N-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine | 60-75% |
Conclusion
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries for drug discovery, particularly in the area of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this important building block.
Application Notes and Protocols for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for research involving 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This heterocyclic compound belongs to the pyrido-oxazine class, a group of molecules noted for their diverse pharmacological activities.[1]
Application Notes
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a synthetic compound of interest for various therapeutic areas due to the established biological activities of the broader oxazine family.[1] The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacological properties.[2]
Potential applications for investigation include:
-
Antimicrobial and Antifungal Agents: Oxazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The compound could be screened against Gram-positive and Gram-negative bacteria, as well as various fungal strains, to determine its minimum inhibitory concentration (MIC).[4]
-
Anticancer Therapeutics: Closely related pyrido[2,3-b][2][4]oxazine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[5] This suggests that 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine could be evaluated for its anti-proliferative effects on cancer cell lines, particularly those with EGFR mutations.[5]
-
Enzyme Inhibition: A structural analog, 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][2][4]oxazine, has been investigated as a potential inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.[2] This suggests a potential role for the title compound in modulating drug metabolism or as a lead for developing other enzyme inhibitors.
Data Presentation
As specific quantitative data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not yet publicly available, the following table is presented as a template for organizing experimental results.
| Biological Activity | Assay Type | Target/Organism | Metric | Result (e.g., µM) | Reference Compound |
| Anticancer | MTT Assay | HCC827 (EGFR del19) | IC₅₀ | Data to be determined | Osimertinib |
| Anticancer | MTT Assay | H1975 (L858R/T790M) | IC₅₀ | Data to be determined | Osimertinib |
| Anticancer | MTT Assay | A549 (WT-EGFR) | IC₅₀ | Data to be determined | Osimertinib |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | Data to be determined | Ciprofloxacin |
| Antibacterial | Broth Microdilution | Escherichia coli | MIC | Data to be determined | Ciprofloxacin |
| Antifungal | Broth Microdilution | Candida albicans | MIC | Data to be determined | Fluconazole |
| Enzyme Inhibition | CYP1A2 Inhibition Assay | Recombinant Human CYP1A2 | IC₅₀ | Data to be determined | Furafylline |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from established protocols for structurally related compounds.
Protocol 1: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This protocol is based on the synthesis of similar pyrido-oxazine derivatives.[6]
Materials:
-
2,6-Dibromo-3-hydroxypyridine
-
2-Aminoethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-dibromo-3-hydroxypyridine (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and 2-aminoethanol (1.2 equivalents).
-
Stir the reaction mixture at 80°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from studies on pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors.[5]
Materials:
-
Human cancer cell lines (e.g., A549, H1975, HCC827)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture the selected cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in culture medium (final DMSO concentration <0.1%).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the micro-broth dilution method.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Following incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and measuring fluorescence.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Potential Mechanism of Action: EGFR Signaling Pathway Inhibition
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Buy 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine [smolecule.com]
- 3. oaji.net [oaji.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
Application of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffolds in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Specifically, derivatives of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core have emerged as promising candidates for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its analogs as key intermediates in the synthesis of kinase inhibitors, with a particular focus on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
While direct literature on the use of 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is limited, extensive research on the closely related pyrido[2,3-b][1][2]oxazine isomer provides a strong foundation for its application. The bromine atom at the 6-position (or analogous positions in related isomers) serves as a versatile synthetic handle, enabling the introduction of various substituents through cross-coupling reactions to explore the chemical space and optimize inhibitor potency and selectivity.
Featured Application: Development of EGFR Tyrosine Kinase Inhibitors
Derivatives of the pyridoxazine scaffold have been successfully developed as inhibitors of EGFR, a key therapeutic target in non-small cell lung cancer (NSCLC). These inhibitors are designed to target both wild-type and mutant forms of EGFR, including those conferring resistance to first- and second-generation therapies.
Quantitative Data: Anti-proliferative Activity of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of rationally designed pyrido[2,3-b][1][2]oxazine analogs against various NSCLC cell lines. These compounds were synthesized from a bromo-pyridoxazine precursor, highlighting the utility of this intermediate. The data demonstrates potent inhibition of cell lines with different EGFR mutation statuses.[1][3][4]
| Compound | HCC827 (EGFR exon 19 deletion) IC50 (μM) | NCI-H1975 (L858R/T790M) IC50 (μM) | A549 (WT-EGFR) IC50 (μM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | 0.09 | 0.89 | 1.10 |
ND: Not Disclosed in the provided search results. Data for compounds 7g and 7h are mentioned as promising but specific values are not available in the snippets. Osimertinib is included as a clinically approved reference compound.[1][3][4]
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors via Suzuki Cross-Coupling
This protocol describes a general multi-step synthesis of substituted pyrido[2,3-b][1][2]oxazine analogs, utilizing a bromo-pyridoxazine intermediate.[1][3][4]
Step 1: Sulfonylation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine in dichloromethane, add pyridine and 2,5-difluorobenzenesulfonyl chloride at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Step 2: Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine the bromo-pyridoxazine derivative from Step 1, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a solvent mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted pyrido[2,3-b][1][2]oxazine inhibitor.
Protocol 2: In Vitro Anti-proliferative Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of the synthesized compounds against cancer cell lines.[1][3][4]
-
Seed cancer cells (e.g., HCC827, NCI-H1975, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and a reference drug (e.g., Osimertinib) in culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values using a dose-response curve fitting software.
Protocol 3: Western Blot Analysis of EGFR Autophosphorylation
This protocol is used to investigate the mechanism of action of the inhibitors on the EGFR signaling pathway.[1]
-
Culture cancer cells (e.g., HCC827) to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the mechanism of action of pyridoxazine-based inhibitors.
General Workflow for Kinase Inhibitor Development
Caption: General workflow for the development of kinase inhibitors from a bromo-pyridoxazine scaffold.
Conclusion
The 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold and its isomers are valuable starting materials for the synthesis of novel kinase inhibitors. The protocols and data presented, based on the successful development of pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, provide a comprehensive guide for researchers in this field. The versatility of the bromo-substituent allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies. Further exploration of this chemical space is warranted to identify inhibitors for other kinase targets implicated in various diseases.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in the Synthesis of Central Nervous System (CNS) Agents
Application Notes and Protocols: The Role of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in the Synthesis of Central Nervous System (CNS) Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine has emerged as a critical heterocyclic building block in the synthesis of novel therapeutic agents targeting the central nervous system. Its rigid, bicyclic structure provides a valuable scaffold for the development of compounds with specific pharmacological activities. This document outlines the application of this key intermediate, with a particular focus on its role in the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs), a class of compounds with potential for treating cognitive and neurodegenerative disorders. The protocols and data presented herein are intended to guide researchers in the efficient utilization of this versatile chemical entity.
The pyrido[1][2]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antibacterial, and CNS-modulating effects.[3][4] The presence of a bromine atom at the 6-position of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine ring system offers a strategic handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.
Application in the Synthesis of AMPA Receptor Modulators
A prominent application of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is in the synthesis of CNS agents that modulate the activity of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain and are implicated in synaptic plasticity, learning, and memory.[5] Positive allosteric modulators of AMPA receptors are of significant interest for their potential to enhance cognitive function in disorders such as schizophrenia and Alzheimer's disease.[5][6]
One of the most notable CNS agents synthesized using this bromo-oxazine intermediate is Pesampator (PF-04958242) , a potent and selective AMPA receptor PAM.[1][7] The synthesis of Pesampator and related analogues typically involves a key Suzuki-Miyaura cross-coupling reaction to introduce a substituted thiophene moiety at the 6-position of the pyrido[3,2-b][1][2]oxazine core.
Data Presentation: Biological Activity of Representative CNS Agents
The following table summarizes the quantitative biological data for Pesampator (PF-04958242) and other relevant AMPA receptor modulators.
| Compound Name | Target | Assay | EC50 (nM) | Ki (nM) | Notes |
| Pesampator (PF-04958242) | AMPA Receptor | In vitro potentiation | 310[1] | 170[1] | A potent and selective positive allosteric modulator.[1] |
| S 47445 | AMPA Receptor | In vitro potentiation | 2500-5400 | - | Potentiation did not differ significantly among different AMPA receptor subtypes.[8] |
| CX717 | AMPA Receptor | In vitro potentiation | 3400 | - | Moderately attenuated AMPA receptor desensitization.[9] |
Experimental Protocols
The following protocols provide a generalized methodology for the key synthetic transformations involving 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds.
Materials:
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivative.
Visualizations
Synthetic Pathway for a Representative CNS Agent
The following diagram illustrates a plausible synthetic pathway for a 6-aryl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivative, a core structure in many CNS agents, via a Suzuki-Miyaura coupling reaction.
Caption: Synthetic pathway for 6-aryl-pyrido[1][2]oxazine derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway of AMPA Receptor Modulation
The diagram below illustrates the simplified signaling pathway of an AMPA receptor and the role of a positive allosteric modulator (PAM).
Caption: Mechanism of AMPA receptor positive allosteric modulation.
Conclusion
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine serves as a valuable and versatile intermediate in the synthesis of CNS agents. Its utility is particularly highlighted in the construction of AMPA receptor positive allosteric modulators through efficient and scalable synthetic routes, such as the Suzuki-Miyaura cross-coupling reaction. The information and protocols provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry, ultimately contributing to the discovery of new therapies for a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery and characterization of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pesampator - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine . This document includes detailed experimental protocols for structural elucidation and purity assessment, along with expected data based on the analysis of structurally related compounds.
Introduction
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrido-oxazines are a class of compounds where a carbon atom in the benzoxazine ring system is replaced by a nitrogen atom, and such structures have shown promising biological activities.[1] Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for this purpose.
Analytical Techniques and Protocols
A multi-faceted approach utilizing various analytical techniques is recommended for the comprehensive characterization of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
2.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2.1.2. Expected ¹H and ¹³C NMR Data
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (pyridine ring) | 6.5 - 7.5 | 108 - 145 |
| O-CH₂ (oxazine ring) | 4.2 - 4.4 | 64 - 66 |
| N-CH₂ (oxazine ring) | 3.4 - 3.6 | 47 - 49 |
| C-Br (pyridine ring) | - | 115 - 125 |
| C-O (pyridine ring) | - | 140 - 145 |
| C-N (pyridine ring) | - | 145 - 150 |
| C=N (pyridine ring) | - | 150 - 155 |
Note: The chemical shifts are highly dependent on the solvent and the specific substitution pattern.
Distinguishing Isomers: The chemical shift of the methine carbon in the pyridine ring can be characteristic for distinguishing between regioisomers. For 2-cyclized isomers of similar pyrido-oxazines, this carbon appears in the range of δ = 117.6–119.6 ppm, while for 4-cyclized isomers, it resonates between δ = 108.1–110.4 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
2.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Positive (to observe [M+H]⁺)
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for solvent evaporation.
-
Mass Range: m/z 50-500
-
2.2.2. Expected Mass Spectrometry Data
Table 2: Expected Mass Spectrometry Fragments
| Ion | Description | Calculated m/z |
| [M]⁺ | Molecular Ion | ~214.98 / 216.98 (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M+H]⁺ | Protonated Molecular Ion | ~215.99 / 217.99 (due to ⁷⁹Br/⁸¹Br isotopes) |
Note: The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. For a related compound, 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (C₈H₉Br₂N₂O), the calculated m/z for [M+H]⁺ was 308.9061, and the found value was 308.9053.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of the compound and for quantitative analysis.
2.3.1. Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
2.3.2. Expected HPLC Data
A successful HPLC method will show a single major peak for the pure compound. The retention time will be specific to the chromatographic conditions used. The peak area can be used to determine the purity of the sample.
Table 3: HPLC Purity Analysis
| Parameter | Expected Result |
| Retention Time | Dependent on specific HPLC conditions |
| Purity (by area %) | >95% (for a pure sample) |
X-ray Crystallography
For unambiguous confirmation of the molecular structure, including stereochemistry if applicable, single-crystal X-ray diffraction is the gold standard.
2.4.1. Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. Common solvents to try include ethyl acetate, hexane, or mixtures thereof.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain precise bond lengths, bond angles, and crystallographic parameters.
-
2.4.2. Expected Crystallographic Data
The output of a successful X-ray crystallographic analysis will be a detailed 3D model of the molecule and a set of crystallographic data.
Table 4: Example Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Visualizations
Experimental Workflow
References
spectroscopic data (NMR, IR, MS) of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Application Notes and Protocols: 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic data, synthesis, and potential biological applications of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine . This heterocyclic compound is of interest in medicinal chemistry, particularly in the development of targeted cancer therapies.
Spectroscopic Data
While specific experimental spectra for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are not publicly available, data for this compound (CAS No. 959992-62-2) is listed in commercial databases such as ChemicalBook.[3] Researchers are advised to consult these resources to obtain the actual spectra. For illustrative purposes, the expected data are summarized in the tables below, based on the analysis of structurally related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR (Proton) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| Aromatic-H | 7.5 - 7.8 | d | ~2.0 | 1H | H-7 |
| Aromatic-H | 6.8 - 7.1 | d | ~2.0 | 1H | H-5 |
| Methylene-H | 4.2 - 4.4 | t | ~5.0 | 2H | O-CH₂ |
| Methylene-H | 3.4 - 3.6 | t | ~5.0 | 2H | N-CH₂ |
| Amine-H | 4.5 - 5.5 | br s | - | 1H | N-H |
| ¹³C NMR (Carbon) | Chemical Shift (δ ppm) | Assignment |
| Aromatic C-Br | 110 - 115 | C-6 |
| Aromatic C-H | 120 - 125 | C-8 |
| Aromatic C-H | 135 - 140 | C-5 |
| Aromatic C-N | 140 - 145 | C-4a |
| Aromatic C-O | 145 - 150 | C-8a |
| Methylene C-O | 65 - 70 | O-CH₂ |
| Methylene C-N | 40 - 45 | N-CH₂ |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch |
| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| 1580 - 1620 | Strong | C=C Stretch (Aromatic) |
| 1450 - 1550 | Strong | C=N Stretch (Aromatic) |
| 1200 - 1300 | Strong | C-O Stretch (Aryl Ether) |
| 1000 - 1100 | Strong | C-N Stretch |
| 500 - 600 | Medium | C-Br Stretch |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | 100 | [M]⁺ (¹²C₇H₇⁷⁹BrN₂O / ¹²C₇H₇⁸¹BrN₂O) |
| 185/187 | Variable | [M - CH₂NH]⁺ |
| 135 | Variable | [M - Br]⁺ |
Experimental Protocols
I. Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
The following is a proposed synthetic protocol adapted from methodologies for related pyrido-oxazine compounds.
Reaction Scheme:
Figure 1: Proposed synthesis of the target compound.
Materials:
-
2-Amino-3-hydroxy-5-bromopyridine
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 equivalents) in DMF, add 2-amino-3-hydroxy-5-bromopyridine (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
II. Spectroscopic Characterization
Instrumentation:
-
NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
MS: Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
Protocols:
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Applications in Drug Development
The pyrido[2,3-b][1][2]oxazine scaffold is a key pharmacophore in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK).[4] EGFR is a crucial signaling protein that, when dysregulated, can lead to uncontrolled cell growth and cancer.[1]
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately regulate cellular processes like proliferation, survival, and migration.[1][5][6] Small molecule inhibitors, such as those based on the pyrido[2,3-b][1][2]oxazine core, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling.[4][7]
Figure 2: EGFR signaling pathway and the inhibitory action of pyrido-oxazine derivatives.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the general steps for evaluating the efficacy of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as an EGFR-TK inhibitor.
Figure 3: Experimental workflow for evaluating a potential EGFR-TK inhibitor.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound(959992-62-2) 1H NMR spectrum [chemicalbook.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Bioactivity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of the pyrido[3,2-b]oxazine scaffold have emerged as a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their structural similarity to known kinase inhibitors suggests that they may exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. These application notes provide a comprehensive overview of established in vitro assays to determine the bioactivity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, focusing on their potential as kinase inhibitors and inducers of apoptosis. The provided protocols are designed to be readily implemented in a standard cell and molecular biology laboratory.
Key Bioactivity Assays
The primary bioactivities of interest for this class of compounds are their anti-proliferative effects and their ability to inhibit specific protein kinases. The following assays are recommended for a thorough evaluation:
-
Cell Viability and Cytotoxicity Assay (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
-
Kinase Inhibition Assay: To assess the direct inhibitory effect on specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Pim-1 kinase.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of the compounds on cell cycle progression.
Data Presentation
The quantitative data from the bioactivity assays should be summarized for clear comparison. Below are example tables populated with hypothetical data for a series of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Table 1: Anti-proliferative Activity (IC50, µM) of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives in Cancer Cell Lines.
| Compound ID | HCC827 (NSCLC) | NCI-H1975 (NSCLC) | A-549 (NSCLC) |
| Derivative 1 | 0.15 | 1.20 | 1.50 |
| Derivative 2 | 0.89 | 2.50 | 3.10 |
| Derivative 3 | 1.10 | 3.80 | 4.20 |
| Osimertinib (Control) | 0.09 | 0.89 | 1.10 |
Data is hypothetical and for illustrative purposes, based on activities of similar pyrido[2,3-b][1][2]oxazine analogues.[1][3]
Table 2: Kinase Inhibitory Activity (IC50, nM) of Lead Derivatives.
| Compound ID | EGFR-TK Inhibition (IC50, nM) | Pim-1 Kinase Inhibition (IC50, nM) |
| Derivative 1 | 15 | 35 |
| Osimertinib (Control) | 10 | N/A |
| Pim-1 Inhibitor (Control) | N/A | 20 |
Data is hypothetical and for illustrative purposes, based on activities of similar pyrido-oxazine derivatives.[4]
Table 3: Apoptosis Induction in HCC827 Cells by Derivative 1 (24h treatment).
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control (DMSO) | 2.4 | 1.8 |
| Derivative 1 (0.15 µM) | 33.7 | 9.1 |
Data is hypothetical and for illustrative purposes, based on activities of similar pyrido[2,3-b][1][2]oxazine analogues.[1][3]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol assesses the direct inhibitory activity of the compounds against a specific kinase, such as EGFR-TK or Pim-1. This example uses a generic luminescence-based kinase assay format.
Materials:
-
Recombinant human kinase (e.g., EGFR-TK, Pim-1)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a white microplate, add the test compound, recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents from the luminescent assay kit.
-
Incubate as per the kit instructions and measure the luminescence.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by Propidium Iodide (PI).
Materials:
-
Cancer cell line (e.g., HCC827)
-
6- or 12-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
EGFR Signaling Pathway and Inhibition
Pim-1 Kinase Signaling Pathway
General Workflow for Bioactivity Screening
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine?
A1: There are two primary synthetic strategies for the preparation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
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Route A: Synthesis from a brominated precursor. This route involves the synthesis of a brominated pyridine derivative, such as 2-amino-3-hydroxy-5-bromopyridine, followed by a cyclization reaction to form the oxazine ring.
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Route B: Bromination of the pyridoxazine core. This approach involves first synthesizing the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold and then introducing the bromine atom at the 6-position through an electrophilic bromination reaction.
Q2: Which synthetic route is generally preferred for higher yield and purity?
A2: Route A, starting from a brominated precursor like 2-amino-3-hydroxy-5-bromopyridine, is often preferred. This approach can offer better control over regioselectivity, potentially leading to a cleaner product profile and higher overall yield, as the position of bromination is pre-determined.
Q3: What are the key starting materials for the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine via Route A?
A3: The key starting materials for Route A are typically 2-amino-3,5-dibromopyridine, which is converted to 2-amino-3-hydroxy-5-bromopyridine, and a suitable C2 synthon for the cyclization step, such as 2-chloroethanol or ethyl 2,3-dibromopropanoate.
Q4: What are the common challenges encountered during the synthesis that can lead to low yields?
A4: Common challenges include:
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Incomplete reaction during the formation of the brominated precursor or the final cyclization step.
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Formation of side products, such as regioisomers or products of over-alkylation.
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Difficulties in purifying the final product from starting materials and byproducts.
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Decomposition of starting materials or products under harsh reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Problem 1: Low Yield in the Synthesis of 2-amino-3-hydroxy-5-bromopyridine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of 2-amino-3,5-dibromopyridine. | - Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature within a reasonable range. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. The reaction is typically conducted at elevated temperatures (e.g., 170°C in an autoclave) for several hours.[3] |
| Inefficient catalyst. | - Use of Copper Powder: The presence of copper powder is reported to be beneficial for this reaction.[3] Ensure the copper powder is activated if necessary. |
| Suboptimal base concentration. | - Adjust Base Concentration: The concentration of the base (e.g., potassium hydroxide) is crucial. A high concentration is typically required to drive the reaction.[3] |
| Product degradation. | - Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the product.[3] |
| Inefficient product extraction. | - Optimize Extraction Procedure: The product is extracted with an organic solvent. Ensure the pH of the aqueous layer is neutralized before extraction. A mixture of ethyl acetate and tetrahydrofuran has been reported for efficient extraction.[3] |
Problem 2: Low Yield in the Cyclization of 2-amino-3-hydroxy-5-bromopyridine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low reactivity of the C2 synthon. | - Choice of C2 Synthon: Ethyl 2,3-dibromopropanoate is a common reagent for this type of cyclization.[1] Alternatively, 2-chloroethanol can be used, though it might require more forcing conditions. |
| Suboptimal reaction conditions. | - Solvent and Base Selection: The choice of solvent and base is critical. A polar aprotic solvent like DMF or DMSO is often used in combination with a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ to facilitate the SₙAr reaction. |
| Formation of side products (e.g., N-alkylation at the amino group without cyclization). | - Control of Stoichiometry: Use a slight excess of the C2 synthon to favor the initial N-alkylation, but avoid a large excess which can lead to side reactions. |
| Formation of regioisomers. | - Reaction Temperature Control: The reaction temperature can influence the regioselectivity of the cyclization. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials. | - Chromatographic Purification: Column chromatography on silica gel is an effective method for separating the product from unreacted starting materials.[3] A gradient of ethyl acetate in hexanes is a common eluent system. |
| Presence of polar impurities. | - Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to remove polar impurities and obtain a highly pure product. |
| Product is an oil or difficult to crystallize. | - Trituration: If the product is an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-hydroxy-5-bromopyridine
This protocol is adapted from the literature for the synthesis of the key brominated precursor.[3]
Materials:
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2-amino-3,5-dibromopyridine
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Potassium hydroxide (85%)
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Copper powder
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Water
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Concentrated hydrochloric acid
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Sodium chloride
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Ethyl acetate
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Tetrahydrofuran
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Sodium sulfate
Procedure:
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In a suitable autoclave, combine 2-amino-3,5-dibromopyridine (6.5 parts by weight), potassium hydroxide (12 parts), and copper powder (0.5 parts) with water (100 parts).
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Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10 hours.
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After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.
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Saturate the solution with sodium chloride.
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Extract the mixture three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.
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Combine the organic extracts, dry over sodium sulfate, and filter.
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Evaporate the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using a suitable eluent to obtain 2-amino-3-hydroxy-5-bromopyridine.
Protocol 2: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This is a proposed protocol based on analogous cyclization reactions.[1]
Materials:
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2-amino-3-hydroxy-5-bromopyridine
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Ethyl 2,3-dibromopropanoate
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Brine
Procedure:
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To a stirred solution of 2-amino-3-hydroxy-5-bromopyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
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Add ethyl 2,3-dibromopropanoate (1.1-1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
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After completion of the reaction (typically several hours), cool the mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Technical Support Center: Purification of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter after the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A1: Based on common synthetic routes for analogous pyrido-oxazines, the most probable impurities include:
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Unreacted Starting Materials: Such as poly-brominated pyridine precursors or the amine-alcohol used for the cyclization.
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Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates.
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Isomeric Byproducts: Depending on the synthetic strategy, positional isomers of the bromine atom or the oxazine ring fusion could form.
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Over- or Under-Brominated Species: If bromination is a step in your synthesis, you may have species with more than one bromine atom or no bromine atom.
Q2: My purified product shows a lower than expected yield. What are the potential causes during purification?
A2: Low recovery after purification can be attributed to several factors:
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Product Adsorption on Silica Gel: The nitrogen atoms in the pyrido-oxazine ring system can lead to strong adsorption on silica gel during column chromatography, resulting in material loss.
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Inappropriate Solvent Selection for Extraction or Recrystallization: Using a solvent in which your product is too soluble will lead to poor recovery.
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Product Instability: Although generally stable, prolonged exposure to acidic or basic conditions during purification could potentially lead to degradation.
Q3: I am having difficulty separating my product from a closely-eluting impurity during column chromatography. What can I do?
A3: To improve separation of closely-eluting spots:
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Optimize the Solvent System: A systematic trial of solvent systems with varying polarity is recommended. For instance, if you are using an Ethyl Acetate/Hexane system, try gradually decreasing the proportion of the more polar ethyl acetate. Adding a small percentage of a third solvent like dichloromethane or methanol can also alter the selectivity.
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Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel.
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Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC of the final product | Incomplete purification or product degradation. | Re-purify the product using a shallower solvent gradient in column chromatography. If degradation is suspected, ensure purification is performed quickly and with neutral solvents. |
| Product appears as a streak on the TLC plate | The compound may be acidic or basic, leading to poor interaction with the silica plate. The sample may be overloaded. | Add a small amount of a modifier to your TLC mobile phase (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Spot a more dilute solution of your sample on the TLC plate. |
| The purified product is colored, but the literature suggests it should be a white solid. | Presence of baseline impurities from the starting material or colored degradation products. | Consider treating a solution of your compound with activated charcoal followed by filtration through celite before the final crystallization step. |
| Difficulty in crystallizing the purified oil. | The product may be an oil at room temperature, or residual solvent may be present. | Ensure all solvent is removed under high vacuum. Try recrystallization from a different solvent system. If it remains an oil, purification by chromatography is the primary method. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline based on methods used for structurally similar compounds. Optimization may be required.
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude product.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
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Sample Loading:
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Dissolve the crude 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in a minimal amount of dichloromethane or the mobile phase.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
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Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane).
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Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexane). The optimal gradient will depend on the impurities present.
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Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Recovery:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
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Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
-
Dissolution:
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Place the crude or partially purified product in a flask.
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Add a minimal amount of the selected solvent and heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Filtration:
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If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or a refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Hypothetical TLC Analysis of Purification by Column Chromatography
| Sample | Mobile Phase (EtOAc:Hexane) | Rf Value | Observations |
| Crude Product | 20:80 | 0.35 (Product), 0.50 (Impurity A), 0.10 (Impurity B) | Three spots observed. |
| Purified Product | 20:80 | 0.35 | A single, well-defined spot. |
Table 2: Illustrative Comparison of Solvent Systems for Column Chromatography
| Solvent System (EtOAc:Hexane) | Product Elution Volume (mL) | Separation from Impurity A (ΔRf) | Notes |
| 10:90 | 250-300 | 0.10 | Good separation but requires a large volume of solvent. |
| 20:80 | 100-150 | 0.15 | Optimal balance of separation and elution time. |
| 30:70 | 50-80 | 0.05 | Poor separation, product co-elutes with Impurity A. |
Note: The data presented in these tables is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: General workflow for the purification of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
common side reactions in pyrido-oxazine synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrido-oxazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrido-oxazine cores?
A1: The primary synthetic strategies for constructing the pyrido-oxazine scaffold include:
-
Tandem SN2 and Nucleophilic Aromatic Substitution (SNAr) reactions: This is a prevalent method involving the reaction of a substituted pyridine with a primary amine.[1]
-
[4+2] Cycloaddition Reactions: These reactions provide a pathway to functionalized pyrido-oxazines under mild conditions.[2][3]
-
Mannich-type Reactions: This classic condensation reaction can be employed for the synthesis of certain pyrido-oxazine derivatives.[4][5]
Q2: I am observing a significant amount of a regioisomeric byproduct in my tandem SN2/SNAr synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue in the synthesis of pyrido-oxazines via SNAr reactions, particularly when the pyridine ring has multiple potential sites for nucleophilic attack.[1] For instance, in the reaction of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine with a primary amine, cyclization can occur at either the C2 or C4 position of the pyridine ring. Typically, cyclization is favored at the 2-position. To enhance regioselectivity, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your specific substrate.
-
Nature of the Amine: The steric bulk of the primary amine can influence which position is more accessible for cyclization.
Q3: My pyrido-oxazine product appears to be degrading over time or during workup. What could be the cause?
A3: Pyrido-oxazine rings can be susceptible to hydrolysis, especially in the presence of water and acid or base.[6][7] The stability of the oxazine ring is influenced by the electronic effects of substituents on the molecule. Electron-withdrawing groups can increase susceptibility to hydrolysis. To avoid degradation:
-
Ensure all solvents and reagents are anhydrous, particularly during the reaction and workup.
-
Perform the workup under neutral pH conditions if possible.
-
Store the final product in a dry, inert atmosphere.
Q4: During a Mannich-type synthesis of a pyrido-oxazine, I am getting a low yield and a significant amount of an insoluble, high-molecular-weight material. What is likely happening?
A4: The formation of an insoluble, high-molecular-weight material suggests that polymerization is occurring as a significant side reaction. This is a known issue in the synthesis of related benzoxazines, which can undergo thermally activated ring-opening polymerization. To minimize polymerization:
-
Control the Reaction Temperature: Use the lowest effective temperature for the condensation reaction.
-
Monomer Concentration: High concentrations of reactants can favor intermolecular reactions leading to polymers. Running the reaction under more dilute conditions may favor the desired intramolecular cyclization.
-
Choice of Catalyst: If a catalyst is used, its nature and concentration can impact the rate of polymerization versus cyclization.
Troubleshooting Guides
Issue 1: Low Yield in Tandem SN2/SNAr Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of pyrido-oxazines via tandem SN2/SNAr reactions.
Caption: Troubleshooting workflow for low yields in pyrido-oxazine synthesis.
Issue 2: Formation of Undesired Regioisomers
This guide outlines steps to address the formation of unwanted regioisomers during pyrido-oxazine synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent or base. 4. Insufficient reaction time. | 1. Verify the purity and integrity of starting materials (2-amino-5-bromopyridin-3-ol and 1,2-dibromoethane) via NMR or LC-MS. 2. Screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition. 3. Test a variety of solvents (e.g., DMF, DMSO, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH). Carbonate bases are generally milder and can be effective. 4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products (Low Selectivity) | 1. Competing N-alkylation vs. O-alkylation. 2. Dialkylation of the amino group. 3. Polymerization of starting materials or intermediates. | 1. The choice of base can influence the selectivity. A weaker base may favor O-alkylation first, followed by intramolecular N-alkylation. 2. Use a stoichiometric amount of the alkylating agent (1,2-dibromoethane). Adding it dropwise over a period can also help minimize dialkylation. 3. Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions leading to polymers. |
| Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong base). 2. Product instability during workup or purification. | 1. Employ milder reaction conditions. If a strong base is necessary, consider using it at a lower temperature. 2. During workup, avoid strong acids or bases if the product is sensitive. For purification, consider chromatography on silica gel with a neutral eluent system. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product. 2. Product streaking on TLC or column chromatography. | 1. Adjust the eluent system for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. 2. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A1: The most direct route involves the cyclization of 2-amino-5-bromopyridin-3-ol with a two-carbon electrophile, such as 1,2-dibromoethane or a similar reagent, in the presence of a base. The reaction proceeds via a tandem Sₙ2 and SₙAr mechanism.
Q2: How can I synthesize the starting material, 2-amino-5-bromopyridin-3-ol?
A2: 2-amino-5-bromopyridin-3-ol can be prepared from 2-amino-3,5-dibromopyridine through a nucleophilic aromatic substitution reaction with a hydroxide source, such as potassium hydroxide, often in the presence of a copper catalyst.[1]
Q3: What are the key reaction parameters to optimize for the cyclization step?
A3: The critical parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. A systematic screening of these variables is recommended to achieve the best yield and purity.
Q4: I am observing the formation of a significant amount of a dibrominated byproduct. How can I avoid this?
A4: The formation of 2-amino-3,5-dibromopyridine can occur during the bromination of 2-aminopyridine.[2] To minimize this, it is crucial to control the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature. Careful purification of the 2-amino-5-bromopyridine intermediate is also important before proceeding to the next step.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for monitoring the reaction progress. For final product characterization, ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR) should be used to confirm the structure and purity.
Experimental Protocols
Synthesis of 2-amino-5-bromopyridin-3-ol
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[1] The resulting dark-colored solution is neutralized with concentrated hydrochloric acid, saturated with sodium chloride, and extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1).[1] The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.[1]
Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
To a solution of 2-amino-5-bromopyridin-3-ol (1 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added a base (e.g., K₂CO₃, 2.5 mmol). The mixture is stirred at room temperature for 30 minutes. Then, 1,2-dibromoethane (1.1 mmol) is added, and the reaction mixture is heated (e.g., to 80-100°C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Data Presentation
Table 1: Illustrative Data for Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 65 |
| 3 | NaH | THF | 60 | 8 | 30 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 24 | 50 |
| 5 | Cs₂CO₃ | Acetonitrile | 80 | 18 | 70 |
| 6 | Cs₂CO₃ | DMSO | 100 | 10 | 60 |
Note: The data in this table is illustrative and intended to serve as a template for recording experimental results during optimization studies.
Visualizations
Caption: Experimental workflow for the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
stability issues of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its solutions
Technical Support Center: 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My sample of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine shows new, unexpected peaks in my HPLC analysis after being in solution for a short time. What could be the cause?
A1: The most probable cause is hydrolytic degradation. The pyrido-oxazine ring system is susceptible to hydrolysis, which leads to the opening of the oxazine ring.[1][3] This process can be catalyzed by acidic or basic conditions in your solvent or on your glassware. The rate of this degradation is often dependent on the specific substituents on the molecule.[1]
Q2: I have been storing the solid compound for a while, and its appearance has changed (e.g., color change). Is the compound degrading?
A2: This could be due to a few factors. Firstly, bromo-aromatic compounds can be sensitive to light, which may cause photodegradation over time, potentially leading to debromination.[4][5] Secondly, while many nitrogen-containing heterocyclic compounds are thermally stable up to high temperatures (around 250 °C), prolonged exposure to elevated temperatures during storage could initiate slow decomposition.[6][7][8] Lastly, exposure to air and humidity can promote oxidative and hydrolytic degradation.
Q3: What are the optimal storage conditions for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine?
A3: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[2] Keep the container tightly sealed to protect it from moisture and air.[9] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period. For bromo-organic compounds, segregation from incompatible chemicals such as strong oxidizing agents, alkalis, and reducing agents is critical.[2]
Q4: Can I heat my solution to dissolve the compound faster?
A4: Gentle warming may be acceptable, but prolonged exposure to high temperatures should be avoided. Thermal degradation of related heterocyclic compounds typically proceeds via radical mechanisms, involving the cleavage of C-C, C-N, and C-O bonds.[6][7][8][10] To be safe, use sonication or vortexing at room temperature as the primary methods for dissolution.
Q5: What solvents are recommended for preparing stock solutions?
A5: Anhydrous aprotic solvents like DMSO or DMF are generally suitable for preparing stock solutions. Avoid using aqueous or protic solvents for long-term storage, as they can facilitate hydrolysis.[1] If aqueous buffers are required for your experiment, prepare the solutions fresh and use them as quickly as possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC/LC-MS after short-term storage in solution. | Hydrolytic Degradation: The oxazine ring has likely opened due to the presence of water or acidic/basic residues.[1][3] | Prepare solutions fresh before use. Use anhydrous solvents for stock solutions. Ensure all glassware is thoroughly dried. If aqueous buffers are necessary, minimize the time the compound is in the solution. |
| Solid compound has changed color or appearance over time. | Photodegradation or Oxidation: Exposure to light can cause debromination.[4][5] Exposure to air can lead to oxidation. | Store the solid compound in an amber vial to protect it from light. Store in a desiccator to minimize moisture exposure. For long-term storage, consider storing under an inert atmosphere. |
| Inconsistent experimental results using the same batch of compound. | Sample Degradation: The compound may be degrading between experiments, leading to varying concentrations of the active molecule. | Implement a strict storage and handling protocol as outlined in the FAQs. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Periodically check the purity of your stock solution via HPLC. |
| Low yield or unexpected byproducts in a reaction. | Reactivity/Instability under Reaction Conditions: The compound may be unstable in the presence of certain reagents (e.g., strong acids, bases, or oxidizing/reducing agents) or at the reaction temperature. | Review the compatibility of all reagents with the pyrido-oxazine and bromo-aromatic functionalities. Run the reaction at the lowest effective temperature. Consider using milder reagents if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[11]
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. After exposure, dissolve the solid in the initial solvent to prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. After exposure, dissolve the solid to prepare a 1 mg/mL solution.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose method that should be optimized for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength (e.g., 254 nm) for quantification.
-
Injection Volume: 10 µL.
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data from a forced degradation study to illustrate how stability data can be summarized. Actual results may vary.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 45.8% | 3 | 7.2 min |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | 10.1 min |
| Heat (105°C), 48h | 5.1% | 1 | 12.3 min |
| Photolysis | 12.3% | 2 | 9.8 min |
Visualizations
Caption: Factors influencing the stability of the compound.
Caption: Workflow for a typical forced degradation study.
Caption: Inferred hydrolytic degradation pathway of the oxazine ring.
References
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
troubleshooting guide for experiments with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A1: The key physicochemical properties are summarized in the table below. This data is useful for calculating molar equivalents, preparing solutions, and understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| CAS Number | 959992-62-2 | [2][3] |
| Appearance | Solid (predicted) | [1] |
| Storage Conditions | Protect from light | [4] |
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine protected from light.[4] For long-term storage, keeping the compound in a tightly sealed container at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Q3: In which solvents is this compound likely to be soluble?
Q4: What are the potential applications of this compound in research and drug development?
A4: The pyrido[3,2-b]oxazine scaffold is a known pharmacophore found in various biologically active molecules.[5] The presence of a bromine atom provides a reactive handle for further chemical modifications, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of a library of derivatives.[6] These derivatives can be screened for various biological activities, including but not limited to kinase inhibition, antibacterial, or antifungal activities.[7] For instance, related aminopyrido[3,2-b][1][8]oxazin-3(4H)-one derivatives have been investigated as protein kinase inhibitors.[9]
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Problem 1: Low or No Yield in Synthetic Reactions
Q: I am attempting a cross-coupling reaction (e.g., Suzuki coupling) with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, but I am observing a low yield or no product formation. What could be the issue?
A: Low yields in cross-coupling reactions involving heterocyclic halides can stem from several factors.[8] A systematic approach to troubleshooting is recommended.[8]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst, ligand, and base are critical.[8] It is advisable to perform small-scale trial reactions to screen different conditions.[8]
-
Purity of Reagents and Solvents: Impurities in the starting materials, particularly water or oxygen in the solvent, can deactivate the catalyst.[8] Ensure that anhydrous solvents and high-purity reagents are used. Degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is crucial.[8]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[8] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help identify if the product is degrading over time.[8]
-
Inefficient Mixing: In heterogeneous reactions, proper stirring is essential for good reaction rates.[8]
Below is a troubleshooting workflow to address low yields:
References
- 1. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
- 2. 6-BROMO-3,4-DIHYDRO-2H-PYRIDO[3,2-B][1,4]OXAZINE(959992-62-2) 1H NMR spectrum [chemicalbook.com]
- 3. This compound CAS#: 959992-62-2 [amp.chemicalbook.com]
- 4. This compound [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. oaji.net [oaji.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Addressing Solubility Challenges of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?
A1: Poor aqueous solubility at neutral pH is common for complex organic molecules. The structure of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine contains a basic pyridine nitrogen, which suggests that its solubility is pH-dependent. Here is a systematic approach to address this issue:
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pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. Protonation of the basic nitrogen on the pyridine ring will form a more soluble salt. A structurally similar compound, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, has a predicted pKa of 7.32.[3] Therefore, decreasing the pH to below this value should significantly enhance solubility. Start by attempting to dissolve the compound in a buffer with a pH of 5-6. For more significant solubility enhancement, a pH of 2-4 can be tested.
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Co-solvent Addition: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent is recommended.[1][4] Common co-solvents can disrupt the intermolecular forces of water and reduce the overall polarity of the solvent system, aiding in the dissolution of hydrophobic compounds.[1][2] See the tables below for examples of common co-solvents.
-
Combination Approach: A combination of pH adjustment and co-solvent addition is often the most powerful strategy for achieving the desired concentration.
The following diagram illustrates a recommended workflow for troubleshooting poor aqueous solubility:
Caption: Troubleshooting workflow for poor aqueous solubility.
Q2: I observed precipitation of my compound after adding it to my cell culture media.
A2: This is a common issue that often arises from a phenomenon known as "solvent-shift" precipitation. This typically occurs when a compound is first dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Aim for a final co-solvent concentration of less than 1% (v/v) in your final experimental medium, and ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Increase the volume of the final medium: Diluting the stock solution into a larger volume of media can help to keep the compound below its solubility limit.
-
Use a different co-solvent: Some co-solvents are more amenable to aqueous dilutions than others. Consider trying polyethylene glycol 400 (PEG 400) or ethanol.
-
pH of the media: Standard cell culture media is typically buffered to a pH of ~7.4. If your compound is more soluble at a lower pH, the buffering capacity of the media may be causing it to precipitate. While altering the pH of cell culture media is generally not advisable, this may be a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility behavior of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine based on its structure?
A1: Based on its chemical structure, we can predict the following solubility characteristics:
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pH-Dependent Solubility: The presence of the pyrido-oxazine core, which includes a basic pyridine nitrogen, strongly suggests that the compound's aqueous solubility will increase significantly in acidic conditions (pH < 7). At lower pH, the nitrogen atom becomes protonated, forming a more polar and thus more water-soluble salt.
-
Poor Aqueous Solubility at Neutral pH: The molecule has a rigid, fused ring system and a bromine atom, which contribute to its lipophilicity. This suggests that the intrinsic aqueous solubility at neutral pH is likely to be low.
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Solubility in Organic Solvents: The compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.
Q2: What are some recommended starting solvents for preparing a stock solution?
A2: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this type.
Q3: How does the bromine substituent affect the solubility?
A3: The bromine atom is electron-withdrawing, which will decrease the basicity (lower the pKa) of the pyridine nitrogen compared to the non-brominated parent compound. This means a slightly lower pH might be required to achieve the same degree of protonation and solubility enhancement compared to the unsubstituted analog. Additionally, the bromine atom increases the molecular weight and polarizability, which can have a complex effect on solubility but generally tends to decrease aqueous solubility.
Data Presentation: Illustrative Solubility Data
The following tables provide hypothetical solubility data for a compound with a structure similar to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine to demonstrate the effects of pH and co-solvents.
Table 1: Hypothetical Solubility in Different Aqueous Buffers
| Buffer System | pH | Estimated Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| Acetate Buffer | 5.5 | 50 - 150 |
| Glycine-HCl Buffer | 3.0 | > 1000 |
Table 2: Hypothetical Solubility in Common Co-Solvent Systems
| Solvent System (Aqueous Buffer pH 7.4) | Co-solvent % (v/v) | Estimated Solubility (µg/mL) |
| DMSO | 1% | 10 - 25 |
| Ethanol | 5% | 5 - 15 |
| PEG 400 | 10% | 20 - 50 |
| DMSO/PEG 400 (1:1) | 5% total | 15 - 40 |
Experimental Protocols
Protocol 1: pH-Solubility Profiling
This protocol provides a general method for determining the effect of pH on the solubility of your compound.
-
Prepare a series of buffers: Prepare buffers of varying pH values (e.g., pH 2, 4, 5, 6, 7.4, and 9).
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Add excess compound: Add an excess amount of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Co-solvent Screening
This protocol outlines a method for screening different co-solvents to improve solubility.
-
Prepare co-solvent mixtures: Prepare a series of solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in pH 7.4 buffer).
-
Add excess compound: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibrate and Quantify: Follow steps 3-5 from the pH-Solubility Profiling protocol.
-
Repeat for other co-solvents: Repeat the process for other co-solvents of interest (e.g., ethanol, PEG 400, propylene glycol).
The decision-making process for selecting a solubilization strategy can be visualized as follows:
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. zulassung.hlrn.de [zulassung.hlrn.de]
- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 34950-82-8 CAS MSDS (7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 2-amino-5-bromopyridin-3-ol (Starting Material)
-
Question: We are experiencing a low yield during the synthesis of 2-amino-5-bromopyridin-3-ol from 2-amino-3,5-dibromopyridine. What are the potential causes and solutions?
-
Answer: Low yields in this hydroxylation reaction can stem from several factors. Firstly, ensure the complete exclusion of oxygen by maintaining a nitrogen atmosphere throughout the reaction, as side reactions can occur in the presence of air. The quality of the copper powder catalyst is also crucial; it should be activated if necessary. Incomplete reaction is another common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. Finally, the extraction process is critical for maximizing yield. Use a mixture of ethyl acetate and tetrahydrofuran for efficient extraction of the product from the aqueous layer.[1]
Issue 2: Formation of Impurities During Bromination of 2-aminopyridine
-
Question: During the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine, we are observing the formation of a significant amount of a di-brominated byproduct, 2-amino-3,5-dibromopyridine. How can we minimize this?
-
Answer: The formation of 2-amino-3,5-dibromopyridine is a common side reaction due to the activating effect of the amino group, leading to over-bromination.[2] To control this, the brominating agent, such as N-bromosuccinimide (NBS), should be added portion-wise or as a solution dropwise at a controlled temperature, typically around 10°C.[3] Using a less reactive brominating agent or a solvent system that moderates the reactivity can also be beneficial. Acetonitrile has been reported to be a good solvent for this reaction, minimizing byproduct formation compared to others.[2] Careful monitoring of the reaction stoichiometry is paramount; avoid using an excess of the brominating agent.
Issue 3: Incomplete Cyclization to Form the Oxazine Ring
-
Question: The cyclization of 2-amino-5-bromopyridin-3-ol with 1,2-dibromoethane is not proceeding to completion. What reaction conditions can be optimized?
-
Answer: Incomplete cyclization can be due to insufficient reactivity. This reaction is a tandem SN2 and SNAr process.[4] The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate both the hydroxyl and amino groups to facilitate the two nucleophilic attacks. Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevating the reaction temperature can also increase the reaction rate, but this should be done cautiously to avoid decomposition. Microwave-assisted synthesis has been shown to be effective for similar cyclizations and could be explored to improve yields and reduce reaction times.
Issue 4: Difficulties in Purifying the Final Product at Scale
-
Question: We are facing challenges in purifying large quantities of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Column chromatography is not ideal for our scale. What are alternative purification methods?
-
Answer: For large-scale purification of brominated heterocyclic compounds, recrystallization is often the most viable method. A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof. If impurities are acidic or basic in nature, an acid-base wash of the crude product dissolved in an appropriate organic solvent can be an effective preliminary purification step. For persistent impurities, slurry washes with a solvent in which the product has low solubility can also be effective.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A1: A common and practical synthetic approach involves a two-step process:
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Synthesis of the key intermediate, 2-amino-5-bromopyridin-3-ol. This can be achieved through the hydroxylation of 2-amino-3,5-dibromopyridine using a strong base like potassium hydroxide in the presence of a copper catalyst.[1]
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Cyclization to form the pyrido-oxazine ring. The intermediate, 2-amino-5-bromopyridin-3-ol, is then reacted with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a strong base to facilitate the intramolecular cyclization to yield 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, the following parameters are critical to monitor and control:
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Temperature: Exothermic reactions, such as bromination and the cyclization with a strong base, require careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Addition Rates: The rate of addition of reagents, especially the brominating agent and the base, should be carefully controlled to maintain the desired reaction temperature and minimize side reactions.
-
Mixing: Efficient mixing is crucial in large reactors to ensure homogeneity and consistent reaction kinetics.
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Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving strong bases like sodium hydride, maintaining a robust inert atmosphere (e.g., nitrogen or argon) is essential.
Q3: What analytical techniques are recommended for reaction monitoring and final product analysis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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Reaction Monitoring: TLC and HPLC are suitable for tracking the consumption of starting materials and the formation of the product and any major byproducts.
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters for the Synthesis of 2-amino-5-bromopyridin-3-ol
| Parameter | Value | Reference |
| Starting Material | 2-amino-3,5-dibromopyridine | [1] |
| Reagents | Potassium hydroxide, Copper powder | [1] |
| Solvent | Water | [1] |
| Temperature | 170 °C (in autoclave) | [1] |
| Reaction Time | 10 hours | [1] |
| Work-up | Neutralization with HCl, extraction | [1] |
| Typical Yield | ~46% | [1] |
Table 2: Troubleshooting Guide for Low Yield in 2-amino-5-bromopyridin-3-ol Synthesis
| Observation | Potential Cause | Recommended Action |
| Dark-colored reaction mixture with multiple spots on TLC | Oxidation/side reactions | Ensure a robust nitrogen atmosphere. |
| Incomplete consumption of starting material | Insufficient reaction time/temperature or catalyst deactivation | Increase reaction time or temperature slightly. Use freshly activated copper powder. |
| Low isolated yield after work-up | Inefficient extraction | Use a 9:1 mixture of ethyl acetate/tetrahydrofuran for extraction.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromopyridin-3-ol [1]
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In an autoclave, a mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water is prepared.
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The autoclave is sealed, and the mixture is stirred under a nitrogen atmosphere for 10 hours at 170 °C.
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After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid.
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The solution is saturated with sodium chloride and extracted three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.
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The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated.
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The residue is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.
Protocol 2: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (General Procedure)
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, a solution of 2-amino-5-bromopyridin-3-ol (1 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF is then added dropwise, and the reaction mixture is heated to 80-100 °C.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Caption: Troubleshooting logic for the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
References
byproduct identification and removal in 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted starting material (5-Bromo-2-amino-3-hydroxypyridine). What could be the cause?
A1: Incomplete reactions are a common issue. Several factors could be at play:
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Insufficient Reagent: The molar ratio of the cyclizing agent (e.g., 1,2-dibromoethane or a similar two-carbon electrophile) to the starting material may be too low.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low.
-
Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.
-
Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction rate.
-
Base Strength: If a base is used to facilitate the reaction, its strength and concentration might be suboptimal.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the cyclizing agent can sometimes drive the reaction to completion.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: Allow the reaction to run for a longer period, monitoring its progress at regular intervals.
-
Solvent Screening: Consider using a higher-boiling point solvent or a solvent that better solubilizes all reactants.
-
Base Optimization: If applicable, screen different bases (e.g., K₂CO₃, NaH, Et₃N) and adjust their concentrations.
Q2: I have isolated a byproduct with a mass corresponding to a mono-alkylated intermediate. How can I identify and remove it?
A2: The formation of a mono-alkylated intermediate, where the cyclizing agent has reacted with either the amino or the hydroxyl group but not both, is a frequent side reaction.
Identification:
-
Mass Spectrometry (MS): The mass of this byproduct will be the sum of the starting material's mass and the mass of the alkylating group minus HBr (or a similar leaving group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the added alkyl chain and may show a broad peak for the remaining free amine or hydroxyl proton.
-
¹³C NMR will show additional signals corresponding to the new carbon atoms.
-
-
Thin Layer Chromatography (TLC): The mono-alkylated intermediate will likely have a different Rf value compared to the starting material and the desired product.
Removal:
-
Column Chromatography: This is the most effective method for separating the desired product from the mono-alkylated intermediate due to their likely difference in polarity. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.
-
Recrystallization: If the polarity difference is not significant, careful recrystallization from a suitable solvent system may help in isolating the pure product, although this can be less efficient than chromatography.
Q3: My final product appears to be a mixture containing oligomeric or polymeric byproducts. Why does this happen and how can I avoid it?
A3: Oligomeric or polymeric byproducts can form through intermolecular reactions, especially when using bifunctional reagents like 1,2-dibromoethane.
Cause:
-
High Concentration: At high concentrations, the probability of intermolecular reactions increases, leading to the formation of dimers, trimers, and higher-order oligomers.
-
Incorrect Reagent Addition: Adding the cyclizing agent too quickly can create localized areas of high concentration, promoting polymerization.
Prevention and Removal:
-
High Dilution Conditions: Performing the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Reagent: Add the cyclizing agent dropwise over an extended period to maintain a low concentration of the reagent in the reaction mixture.
-
Purification: These high molecular weight byproducts are typically much less soluble and have significantly different chromatographic behavior than the desired product. They can often be removed by:
-
Filtration: If they precipitate out of the reaction mixture.
-
Column Chromatography: They will likely have very low Rf values and remain at the baseline of the TLC and the top of the chromatography column.
-
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A: A plausible and common synthetic strategy involves the cyclization of 5-Bromo-2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, such as 1,2-dibromoethane or chloroacetyl chloride followed by a reduction step. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino and hydroxyl groups.
Q: What are the expected spectroscopic data for the pure product?
A: While specific shifts can vary based on the solvent and instrument, you can generally expect:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, and two methylene groups (-CH₂-N- and -CH₂-O-) of the oxazine ring, as well as a proton on the secondary amine.
-
¹³C NMR: Signals for the carbon atoms of the pyridine and oxazine rings.
-
MS (ESI+): A molecular ion peak corresponding to the exact mass of the protonated product ([M+H]⁺).
Q: Which analytical techniques are most useful for monitoring the reaction progress and purity of the final product?
A:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly monitoring the consumption of starting materials and the formation of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including their molecular weights, which is crucial for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying the structure of any isolated impurities.
Data Presentation
Table 1: Common Byproducts and Their Expected Mass Spectrometry Data
| Compound Name | Structure | Expected [M+H]⁺ (m/z) |
| Starting Material: 5-Bromo-2-amino-3-hydroxypyridine | C₅H₅BrN₂O | 188.96 / 190.96 |
| Target Product: 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine | C₇H₇BrN₂O | 214.98 / 216.98 |
| Byproduct 1: Mono-bromoethylated intermediate | C₇H₈Br₂N₂O | 294.90 / 296.90 / 298.90 |
| Byproduct 2: Dimer | C₁₄H₁₂Br₂N₄O₂ | 427.94 / 429.94 / 431.94 |
Note: Isotopic patterns for bromine (⁷⁹Br and ⁸¹Br) will be observed in the mass spectra.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
To a solution of 5-Bromo-2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon), add a base (e.g., K₂CO₃, 2.5 eq).
-
Heat the mixture to a specified temperature (e.g., 80-100 °C).
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop the plate in a chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
The product is expected to have a different Rf value than the starting material.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for byproduct identification.
Technical Support Center: Enhancing the Purity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Technical Support Center: Enhancing the Purity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine?
A1: Based on plausible synthetic routes involving the cyclization of a substituted aminopyridine, common impurities may include:
-
Unreacted Starting Materials: Such as 2,5-dibromo-3-hydroxypyridine or an equivalent brominated pyridine precursor, and the cyclizing agent (e.g., a 2-haloethanol derivative).
-
Regioisomers: Depending on the substitution pattern of the pyridine ring, cyclization could potentially occur at different positions, leading to isomeric impurities. For instance, if starting from a precursor with multiple potential cyclization sites, isomers such as 8-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine could be formed.
-
Over-alkylation or Di-substitution Products: If the reaction conditions are not carefully controlled, side reactions such as further alkylation on the pyridine or oxazine ring might occur.
-
Hydrolysis Products: The starting materials or the final product might be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, methanol, ethyl acetate, hexane) and reagents like bases (e.g., potassium carbonate) can be present in the final product.
Q2: My final product shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What could be the cause?
A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are residual solvents or a mixture of isomers. We recommend the following troubleshooting steps:
-
Drying: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents.
-
Purity Analysis: Re-run analytical tests such as HPLC or LC-MS to identify the number of components in your sample.
-
Purification: If multiple components are detected, further purification by column chromatography or recrystallization is necessary.
Q3: I am struggling to separate my desired product from a closely related impurity by column chromatography. What can I do?
A3: Separating closely eluting compounds can be challenging. Here are some strategies to improve separation:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. For silica gel chromatography, a gradient elution of ethyl acetate in hexanes is a good starting point. Try small, incremental changes in the solvent ratio. Adding a small percentage of a third solvent, like methanol or dichloromethane, can also alter selectivity.
-
Choice of Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.
-
Sample Loading: Ensure you are not overloading the column. Use a minimal amount of solvent to dissolve your sample before loading it onto the column.
Q4: What is a good starting solvent system for recrystallizing 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine?
A4: For structurally related bromo-substituted oxazines, alcohols like methanol or ethanol have been used for recrystallization. A mixture of solvents can also be effective. We recommend trying the following:
-
Single Solvent: Attempt to dissolve the crude product in a minimal amount of hot methanol or ethanol and allow it to cool slowly.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Gently heat the mixture until it becomes clear, and then allow it to cool slowly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature. |
| Product loss during work-up or purification. | Optimize extraction and purification protocols. Minimize transfer steps. | |
| Presence of Starting Materials in Final Product | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure proper mixing. |
| Stoichiometry of reactants is not optimal. | Re-evaluate the molar ratios of your reactants. | |
| Multiple Spots on TLC (close Rf values) | Isomeric impurities. | Optimize column chromatography conditions (see FAQ Q3). Consider preparative HPLC for difficult separations. |
| Degradation of the product on silica gel. | Consider using a less acidic stationary phase like neutral alumina. | |
| Oily Product Instead of Solid | Presence of residual solvents or low-melting impurities. | Dry the product under high vacuum for an extended period. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. |
| The product may be an oil at room temperature. | Confirm the expected physical state of the compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes) and pack the column.
-
Sample Preparation: Dissolve the crude 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in a minimal amount of dichloromethane or the mobile phase.
-
Elution: Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: General purification workflow for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Caption: Troubleshooting logic for addressing product impurity issues.
Validation & Comparative
Validation of Biological Activity: 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine - A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for the compound 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. While the broader class of pyrido-oxazines and related heterocyclic structures have been investigated for various pharmacological properties, quantitative experimental data, including comparisons with alternative compounds, specific signaling pathway modulation, and detailed experimental protocols for this particular molecule, are not publicly available at this time.
The pyrido-oxazine scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives showing promise in diverse therapeutic areas.[1] General studies on oxazine derivatives have highlighted their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4][5] However, the specific biological effects are highly dependent on the isomeric form of the pyrido-oxazine core and the nature and position of its substituents.
In contrast, significant research has been conducted on isomeric structures, such as the pyrido[2,3-b][2][6]oxazine scaffold. These related compounds have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. This research provides a framework for how the biological activity of a novel pyrido-oxazine derivative could be assessed and contextualized.
To illustrate the type of analysis that could be performed if data were available for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, we present a comparative guide based on the published data for a series of novel pyrido[2,3-b][2][6]oxazine-based EGFR tyrosine kinase inhibitors.
Illustrative Comparison Guide: Pyrido[2,3-b][2][8]oxazine Derivatives as EGFR-TK Inhibitors
This section serves as an example of how the biological activity of a compound like 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine could be presented and compared, using data from a study on related pyrido[2,3-b][2][6]oxazine analogs.
Data Presentation: In Vitro Anticancer Activity
The antiproliferative effects of novel pyrido[2,3-b][2][6]oxazine derivatives were assessed against three non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses: HCC827 (EGFR exon 19 deletion), NCI-H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR). Osimertinib, a clinically approved third-generation EGFR-TKI, was used as a positive control. The data is summarized in the table below.
| Compound | HCC827 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | ND | ND | ND |
ND: Not Disclosed in the provided search results. Data for compounds 7g, 7h, and Osimertinib were mentioned as promising but specific IC₅₀ values were only provided for 7f in the referenced text.[7]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. The following protocols are based on those used for the evaluation of the pyrido[2,3-b][2][6]oxazine EGFR-TK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human NSCLC cell lines (HCC827, NCI-H1975, and A549) and normal human bronchial epithelial cells (BEAS-2B) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by plotting the percentage of cell viability against the compound concentration.
EGFR-TK Autophosphorylation Inhibition Assay
-
Cell Lysis: NSCLC cells were treated with the test compounds for a specified time, followed by stimulation with epidermal growth factor (EGF). The cells were then lysed to extract total protein.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified to determine the extent of autophosphorylation inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with the test compound at its IC₅₀ concentration for a specified duration.
-
Staining: The cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway, which is the target of the analyzed pyrido[2,3-b][2][6]oxazine derivatives. Inhibition of EGFR tyrosine kinase autophosphorylation blocks downstream signaling cascades involved in cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b][2][6]oxazine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of a novel anticancer compound.
Caption: General workflow for the in vitro biological evaluation of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. actascientific.com [actascientific.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and Other Key Heterocyclic Scaffolds in Drug Discovery
A Comparative Analysis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides a comparative overview of the 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine scaffold and its therapeutic potential relative to other prominent heterocyclic systems, namely benzoxazines, quinolines, and pyridopyrimidines. Due to the limited publicly available biological data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine, this guide will utilize data from its closely related isomer, the pyrido[2,3-b][1]oxazine scaffold, as a representative of the pyridoxazine class. This comparison is intended to highlight the potential of this scaffold and to provide a rationale for its further investigation in drug discovery programs.
Overview of Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The incorporation of heteroatoms such as nitrogen and oxygen into cyclic structures imparts unique physicochemical properties that are often essential for target binding and desired ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Pyrido[3,2-b][1]oxazine Scaffold: This scaffold features a fusion of a pyridine and a 1,4-oxazine ring. The presence of the pyridine ring can facilitate hydrogen bonding and pi-stacking interactions with biological targets, while the oxazine ring can influence conformation and solubility. The bromine substituent on the pyridoxazine core can serve as a handle for further chemical modification or may contribute to binding affinity through halogen bonding.
-
Benzoxazine Scaffold: Replacing the pyridine ring of the pyridoxazine with a benzene ring gives the benzoxazine scaffold. These compounds are known for a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[2][3][4] The lipophilicity and electronic properties of the benzene ring can significantly impact the molecule's overall characteristics.
-
Quinoline Scaffold: Quinolines, consisting of a benzene ring fused to a pyridine ring, are a well-established class of heterocyclic compounds with a long history in medicine, most notably as antimalarial agents.[1][5] Their rigid, planar structure is often ideal for intercalation with DNA or fitting into the active sites of enzymes.
-
Pyridopyrimidine Scaffold: This scaffold is formed by the fusion of a pyridine and a pyrimidine ring. Its structural similarity to endogenous purines makes it a privileged scaffold for targeting a wide range of enzymes, particularly kinases.[6][7]
Comparative Biological Activity: A Focus on Anticancer Potential
To provide a quantitative comparison, this guide focuses on the anticancer activity of derivatives of these scaffolds, a therapeutic area where all have shown promise. The data presented below is primarily in the form of IC50 values, which represent the concentration of a compound required to inhibit a specific biological process (e.g., cell growth, enzyme activity) by 50%.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values in µM) of representative compounds from each scaffold class against various human cancer cell lines. It is important to note that direct comparisons are challenging due to variations in the specific derivatives and the cancer cell lines tested. However, this data provides a valuable snapshot of the potential potency of each scaffold.
| Scaffold Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridoxazine | Pyrido[2,3-b][1]oxazine derivative (7f) | HCC827 (Lung) | 0.09 | [8] |
| H1975 (Lung) | 0.89 | [8] | ||
| A549 (Lung) | 1.10 | [8] | ||
| Benzoxazine | Eugenol-derived benzoxazine | MCF-7 (Breast) | Not specified, but showed activity | [9] |
| Quinoline | 6-bromo-quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 | [10] |
| SW480 (Colon) | 17.85 | [10] | ||
| Quinoline/Pyrido-pyrimidine hybrid (4g) | MCF-7 (Breast) | 3.02 | [11] | |
| Pyridopyrimidine | Pyrido[2,3-d]pyrimidine derivative (52) | HepG-2 (Liver) | 0.3 | [12] |
| Pyrido[2,3-d]pyrimidine derivative (60) | PC-3 (Prostate) | 5.47 | [12] |
Note: The data for the Pyrido[2,3-b][1]oxazine derivative is for a specific, highly optimized compound and should be interpreted as an indicator of the scaffold's potential.
Kinase Inhibitory Activity
A key mechanism of action for many modern anticancer drugs is the inhibition of protein kinases. The pyridoxazine and pyridopyrimidine scaffolds have shown particular promise in this area, especially as inhibitors of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.
| Scaffold Class | Representative Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| Pyridoxazine | Pyrido[2,3-b][1]oxazine derivative (7f) | EGFR-TK | Not explicitly stated, but potent inhibition shown | [8] |
| Benzoxazine | N/A | N/A | N/A | |
| Quinoline | N/A | N/A | N/A | |
| Pyridopyrimidine | Pyrido[3,2-d]pyrimidine derivative (S5) | PI3Kδ | 0.00282 | [13] |
Note: The lack of direct kinase inhibitory data for benzoxazine and quinoline derivatives in the immediate search results does not preclude their potential in this area, but highlights the strong focus on kinase inhibition for pyridoxazine and pyridopyrimidine scaffolds.
Experimental Protocols
To aid researchers in the evaluation of these and other heterocyclic scaffolds, detailed protocols for two key in vitro assays are provided below.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer from the DMSO stock.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound dilution
-
EGFR kinase solution
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.[2][15]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridoxazine derivative.
Conclusion
While direct experimental data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine is currently limited in the public domain, the promising anticancer activity of its close isomer highlights the potential of the pyridoxazine scaffold. The comparative analysis with benzoxazines, quinolines, and pyridopyrimidines suggests that pyridoxazines are competitive with these well-established heterocyclic systems, particularly in the context of kinase inhibition. The bromine atom at the 6-position offers a valuable point for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding and practical experimental protocols to encourage further investigation into this promising class of heterocyclic compounds for the development of novel therapeutics.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Structure-Activity Landscape of Pyrido[2,3-b]oxazine Analogs as EGFR Tyrosine Kinase Inhibitors
Navigating the Structure-Activity Landscape of Pyrido[2,3-b][1][2]oxazine Analogs as EGFR Tyrosine Kinase Inhibitors
A comparative analysis of novel pyrido[2,3-b][1][2]oxazine derivatives reveals key structural determinants for potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, offering a promising scaffold for the development of targeted anticancer therapeutics. While direct structure-activity relationship (SAR) studies on 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs are not extensively available in the public domain, a comprehensive investigation into the closely related pyrido[2,3-b][1][2]oxazine scaffold provides valuable insights into the molecular features governing their therapeutic potential.
A recent study highlights the design, synthesis, and anticancer evaluation of a series of novel pyrido[2,3-b][1][2]oxazine analogs. These compounds were engineered to target both wild-type and mutant forms of the EGFR, a key player in the proliferation of non-small cell lung cancer (NSCLC). The core structure, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, served as a versatile starting point for the introduction of diverse functionalities, primarily through Suzuki cross-coupling reactions, to probe the SAR of this promising heterocyclic system.[3]
Comparative Efficacy of Pyrido[2,3-b][1][2]oxazine Analogs
The antiproliferative activity of the synthesized compounds was assessed against three distinct NSCLC cell lines: HCC827 (harboring an EGFR exon 19 deletion), NCI-H1975 (with the L858R/T790M double mutation, conferring resistance to early-generation EGFR inhibitors), and A549 (overexpressing wild-type EGFR). The results, summarized in the table below, underscore the impact of specific structural modifications on the inhibitory potency.
| Compound | Modifications to Pyrido[2,3-b][1][2]oxazine Core | HCC827 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7f | 7-(pyrimidin-5-yl)-1-((2,5-difluorophenyl)sulfonyl) | 0.09 | 0.89 | 1.10 |
| 7g | 7-(pyridin-3-yl)-1-((2,5-difluorophenyl)sulfonyl) | ND | ND | ND |
| 7h | 7-(1-methyl-1H-pyrazol-4-yl)-1-((2,5-difluorophenyl)sulfonyl) | ND | ND | ND |
| Osimertinib | (Reference Drug) | ND | ND | ND |
| ND: Not explicitly detailed in the provided search results. |
Notably, compound 7f emerged as a particularly potent derivative, exhibiting an IC₅₀ value of 0.09 µM against the HCC827 cell line, comparable to the clinically approved drug osimertinib.[3] This highlights the critical role of the pyrimidin-5-yl substituent at the 7-position and the 2,5-difluorophenyl)sulfonyl group at the 1-position of the pyrido[2,3-b][1][2]oxazine scaffold in achieving high potency against EGFR-mutated cancer cells. Furthermore, these promising compounds demonstrated selective cytotoxicity, sparing normal BEAS-2B cells at concentrations exceeding 61 µM.[3]
Mechanistic Insights and Signaling Pathway
Mechanistic studies have revealed that these pyrido[2,3-b][1][2]oxazine analogs function as inhibitors of EGFR tyrosine kinase autophosphorylation.[3] By blocking this initial step in the signaling cascade, the compounds effectively halt the downstream pathways responsible for cell proliferation and survival. Molecular docking studies suggest that these inhibitors occupy the ATP-binding site of the EGFR kinase domain, with the di-fluorophenyl group interacting with the glycine-rich loop and the pyridine substituents forming key interactions within the front pocket of the active site.[3]
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b][1][2]oxazine analogs.
Experimental Protocols
Synthesis of Pyrido[2,3-b][1][2]oxazine Analogs
The synthesis of the target compounds was accomplished through a multi-step route, with the key transformation being a Suzuki cross-coupling reaction.
Caption: General synthetic workflow for pyrido[2,3-b][1][2]oxazine analogs.
General Procedure for the Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (2): [3] To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane, pyridine (3.0 eq.) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) were added at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. Upon completion, the mixture was diluted with water and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was washed with water and ether and then dried to yield the desired product.
General Procedure for Suzuki Cross-Coupling: [3] A mixture of the 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine intermediate, the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen). The mixture is then heated to a temperature ranging from 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the final product.
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Protocol:
-
Cell Seeding: Cancer cells (A549, H1975, or HCC827) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
EGFR Kinase Autophosphorylation Assay
The inhibitory effect of the compounds on EGFR autophosphorylation can be evaluated using a cell-based ELISA or Western blotting.
General Protocol (Cell-Based ELISA):
-
Cell Culture and Starvation: A431 cells, which overexpress EGFR, are seeded in a 96-well plate and grown to 80-90% confluency. The cells are then serum-starved for 16-24 hours.
-
Inhibitor Treatment: The starved cells are pre-incubated with various concentrations of the test compounds for 1-4 hours.
-
EGF Stimulation: The cells are then stimulated with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR autophosphorylation.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
ELISA: The cell lysates are transferred to an ELISA plate pre-coated with an anti-EGFR antibody. The amount of phosphorylated EGFR is detected using a phospho-specific anti-EGFR antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured, and the percentage of inhibition is calculated relative to the EGF-stimulated control without any inhibitor. IC₅₀ values are then determined from the dose-response curves.
comparative analysis of different synthetic routes to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Comparative Analysis of Synthetic Routes to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrido[3,2-b]oxazine Intermediate
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a valuable heterocyclic scaffold in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Tandem S N 2 and S N Ar Reaction | Route 2: Condensation and Cyclization |
| Starting Materials | 2,4,6-Tribromo-3-hydroxypyridine, 1,2-Dibromoethane, Ammonia | 2-Amino-5-bromopyridin-3-ol, 1,2-Dibromoethane |
| Key Intermediates | 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine | Not applicable (one-pot) |
| Reaction Steps | 2 | 1 |
| Estimated Yield | Moderate to Good | Good |
| Starting Material Cost | Potentially higher due to multi-step precursor synthesis | Lower due to commercially available starting material |
| Scalability | Moderate | Good |
| Key Advantages | High regioselectivity reported for analogous systems. | Simpler procedure, readily available starting material. |
| Potential Challenges | Synthesis of the key bromoethoxy intermediate required. | Potential for side reactions, optimization of base and solvent may be needed. |
Route 1: Tandem S N 2 and S N Ar Reaction
This route, adapted from the synthesis of similar pyrido-oxazine derivatives, involves a two-step process starting from the readily accessible 3-hydroxypyridine.[1] The key strategy is the initial formation of a bromoethoxy-substituted pyridine followed by a tandem nucleophilic substitution (S N 2) and intramolecular nucleophilic aromatic substitution (S N Ar) reaction.
Experimental Protocol
Step 1: Synthesis of 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine
-
To a solution of 3-hydroxypyridine (1.0 eq) in water, add bromine (4.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid to obtain 2,4,6-tribromo-3-hydroxypyridine.[1]
-
To a solution of 2,4,6-tribromo-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K 2 CO 3 , 1.5 eq) and 1,2-dibromoethane (1.2 eq).
-
Heat the mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC until completion.
-
After cooling, perform an aqueous work-up and purify the crude product by column chromatography to yield 2,4,6-tribromo-3-(2-bromoethoxy)pyridine.
Step 2: Synthesis of 6,8-Dibromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Note: This protocol is an adaptation for the synthesis of the 6,8-dibromo analogue, as a direct protocol for the 6-bromo target via this route is not available. The starting material would be 2,6-dibromo-3-(2-bromoethoxy)pyridine, which is not described in the primary literature source.
-
Dissolve 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (1.0 eq) in a suitable solvent like DMF.
-
Add an aqueous solution of ammonia (excess) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction involves an initial S N 2 reaction of ammonia on the bromoethyl group, followed by an intramolecular S N Ar cyclization.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 6,8-dibromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. For analogous reactions with primary amines, yields are reported to be in the range of 59%.[1]
Workflow Diagram
Route 2: Condensation and Cyclization
This approach represents a more direct, one-pot synthesis starting from a commercially available aminopyridinol.[2][3][4][5] This method is based on the classical approach to forming the 1,4-oxazine ring through the reaction of an ortho-aminophenol equivalent with a 1,2-dihaloalkane.
Experimental Protocol
-
To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K 2 CO 3 or Cs 2 CO 3 , 2.2 eq).
-
Add 1,2-dibromoethane (1.1 eq) to the suspension.
-
Heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the progress of the reaction by TLC. The reaction involves the initial N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Workflow Diagram
Characterization Data
For the target compound, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, the following characterization data can be expected based on its structure and data for similar compounds.
-
1H NMR: Peaks corresponding to the aromatic protons on the pyridine ring, and two triplets for the two methylene groups of the oxazine ring.
-
13C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the oxazine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C 7 H 7 BrN 2 O, MW: 215.05), with a characteristic isotopic pattern for the bromine atom.
-
IR Spectroscopy: Absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching vibrations.
Conclusion
Both synthetic routes presented offer viable pathways to 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
-
Route 1 (Tandem S N 2 and S N Ar) , while being a multi-step process, may offer advantages in terms of regiocontrol for more complex substituted pyridines, as demonstrated in the literature for analogous systems.[1] The necessity to synthesize the bromoethoxy intermediate from the corresponding tribrominated hydroxypyridine adds to the overall step count and may impact the overall yield.
-
Route 2 (Condensation and Cyclization) is a more straightforward and convergent approach. The commercial availability of the key starting material, 2-amino-5-bromopyridin-3-ol, makes this route particularly attractive from a practical and economic standpoint.[2][3][4][5] This one-pot procedure is also likely to be more amenable to large-scale synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. 39903-01-0|2-Amino-5-bromo-3-pyridinol|BLD Pharm [bldpharm.com]
- 3. 2-amino-5-bromopyridin-3-ol at Best Price in Shanghai, Shanghai | Shanghai Zaiqi Bio-tech Co., Ltd. [tradeindia.com]
- 4. indiamart.com [indiamart.com]
- 5. 2-Amino-5-bromo-3-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Comparative Efficacy of Pyrido[3,2-b]oxazine Derivatives: An In Vitro and In Vivo Analysis
A detailed guide for researchers and drug development professionals on the therapeutic potential of novel pyrido-oxazine compounds, focusing on their efficacy as demonstrated in preclinical studies. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
The quest for novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds, among which pyrido-oxazine derivatives have emerged as a promising class of compounds with significant biological activity. While specific data on 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives remains limited in publicly accessible research, this guide presents a comprehensive analysis of a closely related and well-studied isomer, the pyrido[2,3-b][1][2]oxazine scaffold. These derivatives have demonstrated potent efficacy, particularly as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors, a key target in oncology.
This guide will delve into the in vitro anticancer activity of these compounds against various cancer cell lines, detail the experimental protocols utilized in these studies, and visualize the pertinent signaling pathways and experimental workflows.
In Vitro Efficacy: A Comparative Analysis
Recent studies have highlighted the potent anti-proliferative effects of novel pyrido[2,3-b][1][2]oxazine analogues. The efficacy of these compounds was evaluated against non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The data, summarized in the table below, showcases the half-maximal inhibitory concentrations (IC50) of the most promising derivatives compared to the clinically approved drug, Osimertinib.
| Compound | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
Quantitative data for compounds 7g, 7h, and Osimertinib were mentioned as potent but specific IC50 values across all cell lines were not detailed in the initial source. Compound 7f, however, demonstrated potency comparable to Osimertinib.[1]
The lead compound, 7f , exhibited remarkable potency against the HCC827 cell line, which harbors an EGFR exon 19 deletion, with an IC50 value of 0.09 µM.[1] Its efficacy was also significant against the H1975 cell line, known for the L858R/T790M double mutation that confers resistance to earlier generation EGFR inhibitors, and the A549 cell line with wild-type EGFR.[1] Notably, these compounds displayed selective cytotoxicity towards cancer cells, with minimal effects on normal BEAS-2B cells at concentrations exceeding 61 µM.[1]
Experimental Protocols
The evaluation of the in vitro anticancer activity of the pyrido[2,3-b][1][2]oxazine derivatives was conducted using a standardized and widely accepted methodology.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Cell Lines Used:
-
HCC827: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion.
-
NCI-H1975: Human lung adenocarcinoma cell line with the EGFR L858R/T790M double mutation.
-
A-549: Human lung adenocarcinoma cell line with wild-type EGFR.
Methodology:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and a vehicle control.
-
Following a 72-hour incubation period, the MTT reagent was added to each well.
-
After a further incubation period to allow for the formation of formazan crystals by viable cells, the supernatant was removed.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
IC50 values, the concentration of the compound that inhibits cell growth by 50%, were determined from dose-response curves.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these promising pyrido[2,3-b][1][2]oxazine derivatives is the inhibition of EGFR tyrosine kinase autophosphorylation.[1] This disruption of the EGFR signaling cascade ultimately leads to apoptosis (programmed cell death) in cancer cells.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for determining the in vitro anticancer efficacy using the MTT assay.
References
Benchmarking 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Against Known SARS-CoV-2 Main Protease (Mpro) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory potential of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Due to the absence of publicly available experimental data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, this document benchmarks it against well-characterized Mpro inhibitors: Nirmatrelvir (PF-07321332), GC376, and Boceprevir. The data presented for these known inhibitors serves as a reference for a hypothetical experimental evaluation of the target compound.
The main protease of SARS-CoV-2 is a key therapeutic target due to its essential role in processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Inhibition of Mpro effectively halts the viral life cycle.[4]
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the in vitro potency of established Mpro inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 | Reference |
| 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine | SARS-CoV-2 Mpro (Hypothetical) | - | Data not available | - |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | FRET Assay | 10 - 100 nM | [5] |
| GC376 | SARS-CoV-2 Mpro | FRET Assay | 0.03 - 0.89 µM | [6][7][8] |
| Boceprevir | SARS-CoV-2 Mpro | FRET Assay | 4.1 - 18.9 µM | [9][10][11] |
Experimental Protocols
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and robust method for determining the in vitro potency of Mpro inhibitors.[12][13]
FRET-Based Mpro Inhibition Assay
Objective: To determine the IC50 value of a test compound against SARS-CoV-2 Mpro.
Principle: This assay utilizes a synthetic peptide substrate containing the Mpro cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant, typically at or below 1%.
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in the assay buffer to a working concentration (e.g., 20 nM final concentration).
-
Reaction Setup: In a 384-well plate, add the diluted test compound solutions. Subsequently, add the diluted Mpro enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for approximately 15-30 minutes to allow the test compound to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (e.g., 20 µM final concentration).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) at regular intervals (e.g., every minute) for a duration of 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase for each concentration of the test compound.
-
Normalize the data relative to a positive control (no inhibitor) and a negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the catalytic cycle of the SARS-CoV-2 main protease and a typical experimental workflow for inhibitor screening.
Caption: SARS-CoV-2 Mpro catalytic cycle and mechanism of inhibition.
References
- 1. news-medical.net [news-medical.net]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of Pyrido[3,2-b]oxazine-Based Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of novel pyrido[2,3-b][1][2]oxazine-based compounds, focusing on their selectivity against various cancer cell lines versus normal cells. While direct cross-reactivity data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine against a broad panel of kinases is not publicly available, this guide presents crucial selectivity data from structurally related pyrido[2,3-b][1][2]oxazine derivatives that have been evaluated as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
The data herein is extracted from a study investigating a new class of pyrido[2,3-b][1][2]oxazine-based inhibitors for their anti-proliferative effects against EGFR-mutated non-small cell lung cancer (NSCLC) cell lines.[1] The findings highlight the potential for these compounds to selectively target cancer cells while minimizing effects on normal, healthy cells, a critical aspect of modern targeted therapies.
Data Presentation: Cellular Selectivity of Pyrido[2,3-b][1][2]oxazine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of the most promising pyrido[2,3-b][1][2]oxazine derivatives (compounds 7f, 7g, and 7h) against a panel of human cancer cell lines and a non-cancerous human lung cell line. A lower IC50 value indicates higher potency.
| Compound | HCC827 (NSCLC, EGFR exon 19 del) IC50 (µM) | NCI-H1975 (NSCLC, EGFR L858R/T790M) IC50 (µM) | A-549 (NSCLC, WT-EGFR) IC50 (µM) | BEAS-2B (Normal Lung Epithelium) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 | > 61 |
| 7g | Not Reported | Not Reported | Not Reported | > 61 |
| 7h | Not Reported | Not Reported | Not Reported | > 61 |
| Osimertinib (Control) | Not Reported | Not Reported | Not Reported | Not Reported |
Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]
The data clearly indicates that compound 7f is a highly potent inhibitor of the HCC827 cell line, which harbors an EGFR exon 19 deletion, and also shows significant activity against the NCI-H1975 cell line with the L858R/T790M resistance mutation.[1] Importantly, compounds 7f, 7g, and 7h demonstrated a favorable safety profile, as they were not cytotoxic to the normal lung cell line BEAS-2B at concentrations up to 61 µM.[1] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, suggesting a reduced potential for off-target effects.[1] Specifically, compound 7f was found to be approximately 680-fold more selective for HCC827 cancer cells over normal BEAS-2B cells.[1]
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the synthesized pyrido[2,3-b][1][2]oxazine compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1] This method assesses cell viability by measuring the metabolic activity of living cells.
Cell Lines Used:
-
HCC827: Human non-small cell lung cancer, EGFR exon 19 deletion
-
NCI-H1975: Human non-small cell lung cancer, EGFR L858R/T790M double mutation
-
A-549: Human non-small cell lung cancer, wild-type EGFR overexpression
-
BEAS-2B: Normal human lung bronchial epithelial cells
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 7f, 7g, 7h) and a control drug (Osimertinib) for a specified incubation period.
-
MTT Addition: Following incubation, the culture medium was replaced with fresh medium containing MTT solution. The plates were then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of EGFR Inhibition
The following diagram illustrates the simplified signaling pathway targeted by the pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. These compounds act as inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[3,2-b]oxazine compounds.
Experimental Workflow for Cellular Selectivity Profiling
The diagram below outlines the key steps in the experimental workflow used to determine the cellular selectivity of the pyrido[2,3-b][1][2]oxazine compounds.
Caption: Workflow for determining the in vitro cytotoxicity and selectivity of test compounds.
References
Unveiling the Action of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Comparative Guide to its Potential as a Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the likely mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Based on current research of structurally similar compounds, this molecule is poised to act as a potent inhibitor of key cellular signaling pathways, offering a promising avenue for therapeutic development.
While direct experimental data for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is emerging, extensive research into the broader class of pyrido-oxazine derivatives strongly indicates a primary mechanism of action centered on the inhibition of protein kinases. Specifically, evidence points towards the targeting of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Poly (ADP-ribose) polymerase 7 (PARP7), both critical players in cancer progression.
This guide will objectively compare the performance of pyrido[3,2-b]oxazine analogs with established therapeutic agents, providing supporting experimental data from publicly available studies and detailed protocols for confirmatory experiments.
I. The Prevailing Hypothesis: Inhibition of EGFR Tyrosine Kinase
Recent studies have highlighted the potential of the pyrido[2,3-b][1]oxazine scaffold in the design of novel EGFR tyrosine kinase inhibitors (TKIs).[2][3] These compounds are being investigated for their ability to overcome resistance to existing cancer therapies, particularly in non-small cell lung cancer (NSCLC). The proposed mechanism involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[2][3]
Comparative Performance Data: Pyrido-oxazine Analogs vs. Established EGFR Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of various pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives against cancer cell lines, juxtaposed with the performance of the clinically approved EGFR inhibitors, Osimertinib and Gefitinib. The data for the pyrido-oxazine analogs suggest that substitutions on the core scaffold can lead to potent anti-proliferative activity.
| Compound/Drug | Target/Cell Line | IC50 (nM) | Reference |
| Pyrido[2,3-b]pyrazine Analog (7n) | PC9 (NSCLC, EGFR exon 19 del) | 90 | [4] |
| PC9-ER (Erlotinib-Resistant) | 150 | [4] | |
| Pyrido[2,3-d]pyrimidine Analog (8a) | EGFR (T790M mutant) | 123 | [5] |
| PC-3 (Prostate Cancer) | 7980 | [5] | |
| Pyrido[2,3-d]pyrimidine Analog (B1) | EGFR (L858R/T790M mutant) | 13 | [6] |
| Osimertinib | PC-9ER (EGFR exon 19 del/T790M) | 166 | [7] |
| H1975 (L858R/T790M) | 4.6 | [7] | |
| Gefitinib | A431 (EGFR-overexpressing) | 80 | [7] |
| HCC827 (EGFR exon 19 del) | 13.06 | [8] | |
| PC9 (EGFR exon 19 del) | 77.26 | [8] |
II. An Alternative Target: PARP7 Inhibition
Beyond EGFR, the tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1]oxazine motif has been identified as a potent scaffold for the inhibition of PARP7. This enzyme is involved in DNA damage repair and immune regulation, making it another attractive target for cancer therapy.
Comparative Performance Data: Established PARP Inhibitors
The following table provides the IC50 values for the clinically approved PARP inhibitors, Olaparib and Rucaparib, for context.
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| Olaparib | LNCaP (Prostate Cancer) | 6 | [9] |
| PEO1 (Ovarian Cancer, BRCA2 mut) | 25.0 | [10] | |
| Rucaparib | COLO704 (Ovarian Cancer) | 2.5 | [11] |
III. Visualizing the Mechanisms and Workflows
To further elucidate the potential mechanism of action, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for assessing kinase inhibition.
Caption: EGFR Signaling Pathway and the proposed point of inhibition.
Caption: General experimental workflow for confirming kinase inhibition.
IV. Detailed Experimental Protocols
To facilitate further investigation and confirmation of the proposed mechanism of action, detailed protocols for key experiments are provided below.
A. EGFR Autophosphorylation Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of EGFR.
1. Cell Culture and Treatment:
-
Seed A431 cells (or other EGFR-overexpressing cells) in a 96-well plate at a density of 1-3 x 10^4 cells/well and incubate overnight.[12]
-
Serum-starve the cells for 16-24 hours.[12]
-
Treat the cells with various concentrations of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine for 1-4 hours.[12]
-
Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes.[12]
2. Cell Lysis and Immunoprecipitation:
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[13]
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate EGFR from the lysates using an anti-EGFR antibody.[13]
3. Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine (p-Tyr) to detect autophosphorylated EGFR.
-
Subsequently, strip and re-probe the membrane with an antibody for total EGFR to normalize for protein loading.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
4. Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.[12]
B. MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]
1. Cell Seeding:
-
Seed cancer cells (e.g., A549, H1975, PC9 for EGFR studies) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]
2. Compound Treatment:
-
Treat the cells with a serial dilution of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine for 48-72 hours.[15] Include untreated and vehicle-only controls.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
C. PARP7 Enzymatic Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PARP7.
1. Plate Coating:
-
Coat a 96-well plate with 100 ng of histone proteins per well and incubate overnight at 4°C.[16]
-
Wash and block the plate.[17]
2. Enzymatic Reaction:
-
Pre-incubate the test compound or vehicle with recombinant human PARP7 enzyme (2 µg/mL) for 15 minutes at 25°C in a Tris-HCl buffer (pH 8.0).[16]
-
Initiate the reaction by adding 20 µM of biotinylated NAD+.[16]
-
Incubate for 60 minutes.
3. Detection:
-
Add streptavidin-HRP and incubate for 30 minutes.[17]
-
Add a TMB substrate to produce a colorimetric signal.[16]
-
Measure the absorbance at 450 nm.[16]
4. Data Analysis:
-
Calculate the percentage of PARP7 inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
V. Conclusion
The available evidence strongly suggests that 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a promising candidate for development as a kinase inhibitor, with a high likelihood of targeting the EGFR signaling pathway. The provided comparative data for structurally related compounds indicates the potential for high potency. The detailed experimental protocols in this guide offer a clear path for the definitive confirmation of its mechanism of action and for advancing its preclinical development. Further investigation into its activity against PARP7 may also reveal a dual-inhibitory role, broadening its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. MTT (Assay protocol [protocols.io]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Pyrido[3,2-b]oxazine Derivatives and Established EGFR Inhibitors in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While direct peer-reviewed studies on the biological activity of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine are not currently available in the public domain, research into the broader class of pyrido-oxazine scaffolds has revealed promising anticancer potential. Notably, a study on a closely related constitutional isomer, the pyrido[2,3-b][1][2]oxazine core, has identified potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of a lead compound from this novel pyrido[2,3-b][1][2]oxazine series against two clinically established EGFR tyrosine kinase inhibitors (TKIs), Osimertinib and Erlotinib. The data presented is based on their performance in preclinical NSCLC cell line models.
Comparative Performance of EGFR Inhibitors
The inhibitory activity of the pyrido[2,3-b][1][2]oxazine derivative and the established EGFR inhibitors was assessed in various NSCLC cell lines, each with a distinct EGFR mutation status. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound/Drug | Target | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Pyrido[2,3-b][1][2]oxazine 7f | EGFR-TK | HCC827 | Exon 19 deletion | 0.09 | [3] |
| NCI-H1975 | L858R/T790M | 0.89 | [3] | ||
| A549 | Wild-Type | 1.10 | [3] | ||
| Osimertinib | EGFR-TK | PC-9 | Exon 19 deletion | 0.008 (mean) | [1] |
| H1975 | L858R/T790M | 0.011 (mean) | [1] | ||
| Calu3 | Wild-Type | 0.650 (mean) | [1] | ||
| Erlotinib | EGFR-TK | PC-9 | Exon 19 deletion | 0.028 | [2] |
| H1975 | L858R/T790M | >10 (Resistant) | [2] | ||
| A549 | Wild-Type | >20 |
Key Observations:
-
The pyrido[2,3-b][1][2]oxazine derivative 7f demonstrates potent activity against the HCC827 cell line, which harbors an EGFR exon 19 deletion, with an IC50 value of 0.09 µM.[3]
-
Compound 7f also shows significant activity against the NCI-H1975 cell line (IC50 of 0.89 µM), which possesses the T790M resistance mutation.[3]
-
Osimertinib , a third-generation EGFR inhibitor, exhibits high potency against both sensitizing (PC-9) and resistant (H1975) mutant cell lines, with IC50 values in the nanomolar range.[1] It shows significantly less activity against wild-type EGFR.[1]
-
Erlotinib , a first-generation EGFR inhibitor, is effective against cell lines with sensitizing EGFR mutations (PC-9) but is largely ineffective against those with the T790M resistance mutation (H1975).[2]
Experimental Protocols
MTT Assay for Cell Viability and Anticancer Activity
The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity and thereby determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells. Control wells containing medium with DMSO (vehicle) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The absorbance values of the blank wells are subtracted from all other readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Visualizations
EGFR Signaling Pathway in NSCLC
The diagram below illustrates a simplified overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of cell proliferation and survival in non-small cell lung cancer. Activating mutations in EGFR lead to the constitutive activation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting uncontrolled cell growth. EGFR inhibitors, including the pyrido-oxazine derivatives and established drugs like Osimertinib and Erlotinib, act by blocking the tyrosine kinase activity of the receptor.
Caption: Simplified EGFR signaling pathway in NSCLC.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of test compounds using the MTT assay.
Caption: Workflow for MTT-based IC50 determination.
References
Assessing the Novelty of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. This guide provides a comparative analysis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, assessing their novelty by contrasting their potential with structurally related compounds. While literature on this specific scaffold is sparse, indicating a high degree of novelty, we can infer its potential by examining related pyrido-oxazine isomers and other heterocyclic systems. This guide synthesizes available data on their biological activities, particularly in oncology and infectious diseases, and provides detailed experimental protocols for their evaluation.
Comparative Landscape: Existing Pyrido-Oxazine Scaffolds and Analogs
The novelty of the 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core is underscored by the limited number of publications detailing its synthesis or biological activity. However, related isomers, particularly those of the pyrido[2,3-b][1][2]oxazine class, have shown significant promise as potent kinase inhibitors.
Kinase Inhibition: A Promising Avenue
Recent studies have highlighted the potential of pyrido-oxazine derivatives as inhibitors of key kinases implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
A series of novel pyrido[2,3-b][1][2]oxazine analogues have been identified as potent EGFR kinase inhibitors. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to existing therapies.[1][3]
One of the most promising compounds from this series, 7f , exhibited potent inhibitory activity against various EGFR-mutated cell lines, with IC50 values comparable to the clinically approved drug Osimertinib.[1][3] Mechanistic studies revealed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells.[3]
Table 1: In Vitro Anticancer Activity of Pyrido[2,3-b][1][2]oxazine Derivatives against NSCLC Cell Lines [1]
| Compound | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.15 | 1.20 | 1.80 |
| 7h | 0.21 | 1.50 | 2.10 |
| Osimertinib | 0.08 | 0.75 | 1.50 |
Activin Receptor-Like Kinase 5 (ALK5) Inhibition:
Patents have been filed for pyrido-oxazine derivatives as inhibitors of the transforming growth factor-β (TGF-β) type I receptor, ALK5. These compounds have shown potent antagonist activity with IC50 values in the low nanomolar range, with some even exhibiting sub-nanomolar potency.[4] This suggests that the broader pyrido-oxazine scaffold is a viable starting point for developing inhibitors of this key signaling pathway involved in fibrosis and cancer.
Antibacterial Potential
The inclusion of a bromine atom in heterocyclic structures has been associated with enhanced antimicrobial activity. While specific data for 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is unavailable, studies on other bromo-substituted heterocyclic compounds provide a basis for expecting potential antibacterial properties. For instance, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[5] Similarly, other bromo-substituted quinazolinone and imidazo[4,5-b]pyridine derivatives have demonstrated significant antibacterial activity.[6][7]
Experimental Protocols
To facilitate the investigation of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, detailed protocols for relevant biological assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: GPCR Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based assay to measure the activation of a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Test compounds
-
Known agonist (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer containing probenecid for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the known agonist.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Determine EC50 values for agonists by plotting the response against the compound concentration.
Caption: Workflow for the GPCR calcium mobilization assay.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution antibacterial assay.
Signaling Pathways
The potential therapeutic applications of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives as kinase inhibitors would likely involve the modulation of key cellular signaling pathways.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediresonline.org [mediresonline.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the proper disposal procedures for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following procedures are based on established guidelines for the disposal of brominated and halogenated organic waste. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the most accurate and detailed information.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to prevent exposure to the chemical, which may be harmful if swallowed, in contact with skin, or inhaled.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
All handling of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe disposal and to minimize environmental impact. As a brominated organic compound, 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine must be disposed of as halogenated organic waste.[1][8]
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[1][9]
-
Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[1][8][9]
-
Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[10]
Table 2: Waste Stream Classification and Collection
| Waste Type | Designated Waste Container |
| Pure Compound & Concentrated Solutions | Labeled "Halogenated Organic Waste." Must be a chemically resistant, sealable container (e.g., polyethylene).[8][11] |
| Aqueous Solutions Containing the Compound | Labeled "Aqueous Hazardous Waste" with the chemical name clearly indicated. |
| Contaminated Solid Waste (e.g., gloves, filter paper, vials) | Labeled "Solid Hazardous Waste" and collected in a designated, lined container.[10] |
Containers for waste collection must be in good condition, compatible with the waste, and have a tightly sealing cap.[12] Label all waste containers clearly with "Hazardous Waste" and the full chemical name of all constituents as soon as the first drop of waste is added.[1][12]
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Essential Safety and Handling Guide for 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a key compound in various research and development applications. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your work. The following procedures are based on the safety data for structurally similar compounds and established best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
| PPE Category | Item | Specifications & Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum Requirement: Must be worn at all times when handling the compound. Conforms to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Chemical Safety Goggles | Recommended for: Operations with a risk of splashing, such as when preparing solutions or performing reactions. Should be worn over prescription glasses if necessary. | |
| Face Shield | Required for: Procedures with a significant splash or dust generation potential. To be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Minimum Requirement: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Double Gloving | Recommended for: Handling larger quantities, during transfers, and when cleaning spills. The outer glove should be removed and disposed of immediately after the task.[3] | |
| Body Protection | Laboratory Coat | Minimum Requirement: A long-sleeved, flame-retardant lab coat is essential to protect skin and personal clothing. |
| Chemical-Resistant Apron | Recommended for: Handling significant quantities of the compound or solutions, providing an additional layer of protection against spills and splashes. | |
| Respiratory Protection | Fume Hood | Mandatory: All weighing and handling of the solid compound, as well as any reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| N95 Respirator | Required for: Emergency situations such as a spill outside of a fume hood, or when cleaning up particulate matter.[4][5] |
Operational and Disposal Plans
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. The following workflow must be followed.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Safe Handling and Disposal Workflow
Safe operational procedures and proper disposal are legally mandated and ethically essential for laboratory safety and environmental protection.
Caption: Step-by-step workflow for the safe handling and disposal of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Experimental Protocols
While specific experimental uses of this compound will vary, the following general protocols for handling and preparation should be adapted to your specific laboratory procedures.
Handling and Storage
-
Handling: Always handle 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in a well-ventilated area, preferably within a certified chemical fume hood.[6] Avoid creating dust.[6][7][8] Prevent contact with skin, eyes, and clothing.[7][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a sealed container for disposal.[6][8] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8][9]
-
Disposal Considerations
All waste materials, including contaminated PPE, absorbent materials from spills, and unused compound, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6][8][11] Waste should be collected in clearly labeled, sealed containers.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
